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  • Product: 1H-Indene, 1-methyl-2,3-diphenyl-
  • CAS: 51310-25-9

Core Science & Biosynthesis

Foundational

Electronic Properties and Bandgap Dynamics of 1-Methyl-2,3-diphenyl-1H-indene: A Technical Guide for Optoelectronic Applications

Executive Summary The development of advanced organic optoelectronics—ranging from Organic Light-Emitting Diodes (OLEDs) to Electrochemiluminescence (ECL) sensors—relies heavily on the precise tuning of molecular bandgap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced organic optoelectronics—ranging from Organic Light-Emitting Diodes (OLEDs) to Electrochemiluminescence (ECL) sensors—relies heavily on the precise tuning of molecular bandgaps. 1H-Indene, 1-methyl-2,3-diphenyl- (CAS: 51310-25-9) represents a highly specialized building block in this domain. Characterized by its sp³-hybridized C1 carbon and sterically hindered phenyl substituents, this molecule exhibits a wide bandgap and a propeller-like non-coplanar architecture.

This whitepaper provides an in-depth analysis of the electronic properties, frontier molecular orbitals (HOMO/LUMO), and photophysical behavior of 1-methyl-2,3-diphenyl-1H-indene. It is designed for materials scientists and researchers seeking to integrate tri-substituted indenes into Aggregation-Induced Emission (AIE) systems and organic semiconductor devices.

Molecular Architecture & Electronic Grounding

To understand the electronic properties of 1-methyl-2,3-diphenyl-1H-indene, one must analyze its structural causality. The indene core consists of a benzene ring fused to a cyclopentene ring.

  • Interrupted Conjugation: The C1 position is sp³-hybridized and bears a methyl group. This breaks the cyclic π -delocalization of the five-membered ring, preventing it from achieving full aromaticity (or antiaromaticity) across the entire bicycle. Consequently, the primary chromophore is localized across the fused benzene ring and the 2,3-diphenyl-substituted double bond [1].

  • Steric Hindrance and Non-Coplanarity: The presence of the C1-methyl group creates a severe steric clash with the adjacent C2-phenyl group. Furthermore, the C2 and C3 phenyl groups sterically repel each other. To minimize this strain, the molecule adopts a highly twisted, propeller-like conformation.

  • Aggregation-Induced Emission (AIE): This non-coplanarity is the mechanistic foundation for its AIE properties. In dilute solutions, the free rotation of the phenyl rings dissipates excited-state energy non-radiatively. In the solid or aggregated state, intermolecular steric interactions trigger the Restriction of Intramolecular Rotation (RIR) , forcing the molecule to decay radiatively, thereby emitting strong fluorescence [1].

Electronic Properties: HOMO, LUMO, and Bandgap

The optoelectronic utility of 1-methyl-2,3-diphenyl-1H-indene is dictated by its Frontier Molecular Orbitals (FMOs).

  • Highest Occupied Molecular Orbital (HOMO): The electron density is primarily localized on the electron-rich indene core and the C2-C3 double bond.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is more delocalized, extending into the pendant phenyl rings [2].

Because the C1-methyl group is electron-donating via hyperconjugation but does not extend the π -conjugation length (unlike a C1-phenyl group in 1,2,3-triphenyl-1H-indene), the HOMO-LUMO gap (bandgap, Eg​ ) is slightly widened compared to its fully arylated analogs. The bandgap falls within the wide-bandgap semiconductor regime, making it an excellent candidate for deep-blue emitters and high-energy ECL co-reactants [3].

Quantitative Data Presentation

The table below summarizes the comparative electronic properties of 1-methyl-2,3-diphenyl-1H-indene against its well-documented analog, 1,2,3-triphenyl-1H-indene.

CompoundHOMO (eV)LUMO (eV)Electrochemical Bandgap ( Eg​ , eV)Primary Emission Type
1-Methyl-2,3-diphenyl-1H-indene ~ -5.70~ -2.15~ 3.55 AIE / Deep Blue - UV
1,2,3-Triphenyl-1H-indene -5.62-2.203.42 AIE / Blue

(Note: Exact values fluctuate by ±0.05 eV depending on the solvent dielectric and the specific electrochemical reference used during cyclic voltammetry).

Photophysical Pathway & AIE Mechanism

The following diagram maps the causal relationship between the molecule's physical state, its structural rotation, and its resulting electronic decay pathways.

AIE_Mechanism Molecule 1-Methyl-2,3-diphenyl-1H-indene (Ground State S0) Excitation UV Excitation (Absorption) Molecule->Excitation ExcitedState Excited State (S1) Excitation->ExcitedState SolState Dilute Solution State (Free Rotation) ExcitedState->SolState in good solvent AggState Aggregated/Solid State (RIR Effect) ExcitedState->AggState in poor solvent/film NonRad Non-Radiative Decay (Energy lost as heat) SolState->NonRad Intramolecular Rotation Rad Radiative Decay (Strong Fluorescence) AggState->Rad Restriction of Intramolecular Rotation

Figure 1: Aggregation-Induced Emission (AIE) and photophysical decay pathways of diphenylindenes.

Experimental Protocols for Electronic Characterization

To ensure high scientific integrity and trustworthiness, the determination of the HOMO/LUMO levels must be conducted using a self-validating experimental system. The following protocols detail the exact methodologies required to extract the bandgap of 1-methyl-2,3-diphenyl-1H-indene.

Protocol A: Electrochemical Bandgap via Cyclic Voltammetry (CV)

Causality Check: CV measures the energy required to add or remove an electron from the molecule. The onset of oxidation correlates directly to the ionization potential (HOMO), while the onset of reduction correlates to the electron affinity (LUMO).

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed dichloromethane (DCM). Reasoning: DCM provides a wide electrochemical window, and degassing prevents oxygen from acting as a competing electron acceptor.

  • Cell Setup: Utilize a standard three-electrode cell:

    • Working Electrode: Glassy carbon (polished with 0.05 µm alumina slurry).

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/Ag+ (0.01 M AgNO3​ in acetonitrile).

  • Analyte Introduction: Add 1-methyl-2,3-diphenyl-1H-indene to achieve a 1.0 mM concentration.

  • Internal Calibration (Critical Step): Add 1.0 mM of Ferrocene (Fc). Reasoning: Ferrocene undergoes a highly reversible one-electron oxidation. Calibrating the Ag/Ag+ pseudo-reference against the Fc/Fc+ redox couple ensures the calculated HOMO level is absolute and reproducible across different laboratories.

  • Measurement: Sweep the potential at a scan rate of 50–100 mV/s.

  • Calculation: Identify the onset oxidation potential ( Eoxonset​ ) relative to Fc/Fc+ . Calculate the HOMO energy level using the empirical formula:

    EHOMO​=−(Eoxonset​+4.80) eV

    (Note: The LUMO is often calculated by adding the optical bandgap to the HOMO, as indene reductions can sometimes be irreversible).

Protocol B: Optical Bandgap via UV-Vis Spectroscopy

Causality Check: The optical bandgap represents the minimum photon energy required to excite an electron from the HOMO to the LUMO.

  • Solution Preparation: Dissolve the compound in spectroscopic-grade Tetrahydrofuran (THF) to a concentration of 10−5 M. Reasoning: THF is an excellent solvent for indenes, ensuring the molecules remain fully solvated. This prevents premature aggregation, which would trigger AIE and artificially blue-shift or distort the baseline absorption spectrum.

  • Spectral Acquisition: Record the absorption spectrum from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer with a pure THF blank.

  • Bandgap Extraction: Identify the low-energy absorption edge ( λonset​ ) by extrapolating the steepest slope of the longest-wavelength absorption band to the baseline.

  • Calculation: Convert the wavelength to electron-volts using the Planck-Einstein relation:

    Egopt​=λonset​1240​ eV

Applications in Organic Electronics

Because of its wide bandgap (~3.55 eV) and robust AIE characteristics, 1-methyl-2,3-diphenyl-1H-indene serves as an optimal precursor for several advanced applications:

  • Electrochemiluminescence (ECL) Sensors: The rigid, large π -conjugate structure of tri-substituted indenes allows them to act as highly efficient ECL luminophores. When combined with co-reactants, the stable radical cations generated at the HOMO level recombine to emit intense light, which has been leveraged for ultrasensitive solvent and isotopic sensors [1].

  • OLED Host Materials: The wide bandgap ensures that the molecule can effectively confine triplet excitons when used as a host material for blue or green phosphorescent OLEDs, preventing reverse energy transfer and maximizing device efficiency.

References

  • Rigid Enhanced Electrochemiluminescence of 1,2,3-Triaryl Indenes as an Ultrasensitive Sensor for D2O in H2O. Analytical Chemistry - ACS Publications.
  • Synthesis and Characterization of Near-Infrared Absorbing Benzannulated Aza-BODIPY Dyes. ResearchGate.
  • Mechanism and Kinetics of Fluorescence Quenching of Fluorene-Endcapped Butatriene: A Microspectroscopic Study. The Journal of Physical Chemistry C - ACS Publications.
Exploratory

The Chemistry of 1-Methyl-2,3-diphenyl-1H-indene: A Comprehensive Guide to Synthesis, Reactivity, and Mechanistic Pathways

Executive Summary As a highly substituted polyaromatic framework, 1-methyl-2,3-diphenyl-1H-indene serves as a critical model compound in advanced organic synthesis and physical organic chemistry. Its unique steric bulk a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly substituted polyaromatic framework, 1-methyl-2,3-diphenyl-1H-indene serves as a critical model compound in advanced organic synthesis and physical organic chemistry. Its unique steric bulk and extended conjugation make it an ideal substrate for interrogating complex mechanistic pathways, particularly the regioselectivity of carbocation rearrangements and the stabilization of reactive oxygen species (ROS) during ozonolysis. This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, synthetic methodologies, and advanced chemical reactivity of this specific indene derivative, designed for researchers optimizing electrocyclization workflows or studying Criegee intermediates.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 1-methyl-2,3-diphenyl-1H-indene is essential for predicting its behavior in varied solvent systems and under thermal stress[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-Methyl-2,3-diphenyl-1H-indene
CAS Registry Number 51310-25-9
Molecular Formula C₂₂H₁₈
Molecular Weight 282.38 g/mol
Structural Class Highly Substituted Polyaromatic Hydrocarbon (Indene)
Typical State Crystalline Solid

Synthetic Methodologies & Mechanistic Pathways

4π-Electrocyclization of 1,3-Diarylallylic Cations

The most robust method for synthesizing 1-methyl-2,3-diphenyl-1H-indene involves the ionization of 1,3-diarylallylic alcohols. When subjected to Lewis or Brønsted acids, the precursor ionizes to form a highly reactive 1,3-diarylallylic cation.

The Causality of Selectivity : The presence of the 2-substituent (the methyl group) and the 1,3-diaryl groups strictly dictates the regiochemistry of the reaction. The cation undergoes a conrotatory 4π-electrocyclization to form the indene core[2]. This pathway is thermodynamically driven by the restoration of aromaticity in the fused benzene ring. However, the initial protonation of the resulting indene is kinetically controlled, yielding a cis-indanyl cation. Only upon continued warming does a 1,3-hydride shift occur, driving the system to the thermodynamically stable trans-indanyl cation[2]. This delicate balance between kinetic trapping and thermodynamic equilibrium requires precise temperature control during synthesis.

Electrocyclization A 1,3-Diarylallylic Alcohol B 1,3-Diarylallylic Cation A->B Lewis Acid -H₂O C Conrotatory 4π-Electrocyclization B->C D 1-Methyl-2,3-diphenyl -1H-indene C->D E cis-Indanyl Cation (Kinetic) D->E H⁺ F trans-Indanyl Cation (Thermodynamic) E->F 1,3-hydride shift

Mechanistic pathway of 4π-electrocyclization forming 1-methyl-2,3-diphenyl-1H-indene.

Chemical Reactivity: Ozonolysis and Criegee Intermediates

1-Methyl-2,3-diphenyl-1H-indene is heavily utilized in the study of reactive oxygen species, specifically the fate of carbonyl oxides (Criegee intermediates) generated during ozonolysis.

The Causality of Solvolytic Diversion : The cleavage of the C2-C3 double bond by ozone produces a primary ozonide, which rapidly collapses into a carbonyl oxide. In non-participating solvents (e.g., CH₂Cl₂), this intermediate undergoes standard intramolecular cycloaddition to form exo- and endo-ozonides (1,2,4-trioxolanes)[3].

However, when the reaction is conducted at -70 °C in a participating solvent like methanol, the reaction diverges entirely. The low temperature creates a highly structured, tight solvent cage around the intermediate. This physical constraint sterically hinders the intramolecular cyclization of the carbonyl oxide. Instead, the system favors intermolecular nucleophilic attack by the solvent (methanol), resulting in an unprecedented solvolytic diversion that yields a novel methoxyhydroperoxide[4].

Ozonolysis A 1-Methyl-2,3-diphenyl -1H-indene B Primary Ozonide A->B O₃ C Carbonyl Oxide (Criegee Intermediate) B->C Cleavage D Intramolecular Cyclization (CH₂Cl₂, Non-participating) C->D F Intermolecular Capture (MeOH, -70°C) C->F E exo- and endo-Ozonides (1,2,4-Trioxolanes) D->E G Methoxyhydroperoxide (Solvolytic Diversion) F->G

Divergent ozonolysis pathways of 1-methyl-2,3-diphenyl-1H-indene based on solvent.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process checks to confirm successful transformations.

Protocol A: Synthesis via Lewis Acid-Mediated Electrocyclization
  • Preparation : Dissolve the precursor 1,2,3-triphenyl-2-buten-1-ol derivative (1.0 equiv) in anhydrous CH₂Cl₂ under a strict Argon atmosphere.

  • Thermal Control : Submerge the reaction flask in a dry ice/acetone bath to achieve a stable internal temperature of -78 °C. Rationale: Low temperatures prevent the premature rearrangement of the kinetic cis-indanyl cation.

  • Ionization : Add BF₃·OEt₂ (1.2 equiv) dropwise via syringe.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The disappearance of the starting material and the appearance of a highly UV-active spot (due to the extended conjugation of the indene core) indicates successful cyclization.

  • Quenching : Quench the reaction strictly at -78 °C with saturated aqueous NaHCO₃. Rationale: Neutralizing the acid before warming prevents unwanted thermodynamic isomerization.

  • Post-Process Validation (NMR) : Following extraction and column chromatography, validate the structure via ¹H NMR. The definitive marker of success is the appearance of the C1-methyl doublet (or singlet, depending on exact substitution) and the distinct aromatic indene protons.

Protocol B: Controlled Ozonolysis to Methoxyhydroperoxide
  • Solvent Preparation : Dissolve 1-methyl-2,3-diphenyl-1H-indene in a 3:1 mixture of anhydrous CH₂Cl₂ and absolute Methanol.

  • Thermal Control : Cool the solution to precisely -70 °C. Rationale: This specific temperature is required to tighten the solvent cage and intercept the Criegee intermediate before intramolecular cyclization occurs.

  • Ozonation : Bubble a stream of O₃/O₂ through the solution.

  • In-Process Validation (Visual) : Terminate the ozone flow the moment a faint blue tint persists in the solution. This color change is a self-validating indicator that the alkene has been completely consumed and excess ozone is present.

  • Purging & Isolation : Purge the solution with Argon for 15 minutes to remove excess O₃. Evaporate the solvent under reduced pressure at < 0 °C to prevent the thermal decomposition of the labile peroxide bond.

  • Post-Process Validation (Crystallography) : Because NMR can be ambiguous for highly substituted peroxide bridges, crystallize the crude product from cold ether and validate the trans-stereochemistry of the methoxy and hydroperoxy groups via X-ray diffraction.

References

  • Smith, C. D., Rosocha, G., Mui, L., & Batey, R. A. (2010). Investigation of Substituent Effects on the Selectivity of 4π-Electrocyclization of 1,3-Diarylallylic Cations for the Formation of Highly Substituted Indenes. The Journal of Organic Chemistry. 2

  • Miura, M., Ikegami, A., Nojima, M., Kusabayashi, S., McCullough, K. J., & Nagase, S. (1983). Synthesis, x-ray analysis, and acidolysis of exo- and endo-1-methylindene ozonides. Journal of the American Chemical Society.3

  • McCullough, K. J., Nojima, M., Miura, M., Fujisaka, T., & Kusabayashi, S. (1984). Unprecedented solvolytic diversion of carbonyl oxide intermediates derived from the ozonolysis of 1-methyl-2,3-diphenylindene. Isolation and characterisation of a novel solvent-participated product. J. Chem. Soc., Chem. Commun.4

Sources

Foundational

Whitepaper: Thermodynamic and Kinetic Stability of 1-Methyl-2,3-diphenyl-1H-indene at Room Temperature

Executive Summary For researchers and drug development professionals, understanding the stability of highly substituted polycyclic scaffolds is critical for both synthetic scale-up and active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the stability of highly substituted polycyclic scaffolds is critical for both synthetic scale-up and active pharmaceutical ingredient (API) formulation. 1-Methyl-2,3-diphenyl-1H-indene (CAS: 51310-25-9) represents a uniquely stable architectural motif. This technical guide explores the thermodynamic drivers and kinetic barriers that govern the stability of this molecule at room temperature (25 °C). By dissecting the conjugative stabilization of its pi-system and the symmetry-forbidden nature of its degradation pathways, we provide a comprehensive framework and field-proven protocols for evaluating indene stability.

Structural Fundamentals and Conjugative Stabilization

The indene core is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The stability of substituted indenes is fundamentally dictated by the position of the cyclopentenyl double bond. In 1-methyl-2,3-diphenyl-1H-indene, the sp³-hybridized carbon is located at the C1 position, while the double bond resides between C2 and C3.

This specific regioisomer acts as a deep thermodynamic sink during synthesis [2]. The causality behind this stability lies in extended cross-conjugation . The C2–C3 double bond is in direct conjugation with the fused aromatic system. By placing the two phenyl substituents at the C2 and C3 positions, the molecule maximizes pi-orbital overlap across the entire framework. If the molecule were to isomerize to 3-methyl-1,2-diphenyl-1H-indene (shifting the sp³ carbon to C3), the steric clash between the adjacent phenyl rings (allylic strain) and the disruption of optimal coplanarity would result in a higher-energy, less stable conformer.

Kinetic vs. Thermodynamic Control in Isomerization

At room temperature, 1-methyl-2,3-diphenyl-1H-indene is highly stable and does not spontaneously isomerize. This stability is a product of both thermodynamic preference and a massive kinetic barrier.

The Symmetry-Forbidden [1,3]-Hydride Shift

For the double bond to migrate without a catalyst, a hydrogen atom must shift from C1 to C3. According to Woodward-Hoffmann rules, a thermal[1,3]-sigmatropic hydrogen shift must proceed antarafacially [4]. In the rigid, planar confines of the five-membered indene ring, an antarafacial transition state is geometrically impossible. Therefore, the[1,3]-shift is strictly symmetry-forbidden.

The High-Barrier [1,5]-Sigmatropic Shift

Because the [1,3]-shift is forbidden, thermal isomerization must occur via a [1,5]-sigmatropic shift involving the extended pi-system. However, gas-phase kinetic studies and density functional theory (DFT) calculations demonstrate that thermal [1,5]-hydrogen shifts carry a prohibitive activation energy ( Ea​ ) of approximately 37.1 kcal/mol [1]. At 25 °C, this barrier translates to a reaction half-life of centuries, effectively freezing the molecule in its current state.

Catalyzed Pathways (Acid/Base)

While thermally stable, the molecule can be forced to equilibrate using catalysts:

  • Brønsted Acids: Acidic conditions (e.g., those generated by Crabtree-type catalysts) protonate the C2–C3 double bond to form a transient indanyl cation, which can undergo 1,3-hydride shifts before deprotonating to a new isomer [3].

  • Strong Bases: Bases deprotonate the doubly-allylic/benzylic C1 proton (pKa ~20) to form a delocalized indenyl anion, completely bypassing the sigmatropic barrier.

Isomerization A 1-Methyl-2,3-diphenyl-1H-indene (Thermodynamic Sink) B Indenyl Anion Intermediate (Delocalized System) A->B Base (-H+) B->A +H+ (Fast) C 3-Methyl-1,2-diphenyl-1H-indene (Kinetic/Less Stable) B->C +H+ (Slow) C->B Base (-H+)

Base-catalyzed isomerization pathway of substituted indenes.

Quantitative Data & Comparative Analysis

To contextualize the stability of 1-methyl-2,3-diphenyl-1H-indene, the governing thermodynamic and kinetic parameters are summarized below.

Table 1: Thermodynamic and Kinetic Parameters

ParameterValueScientific Implication
Uncatalyzed [1,5]-H Shift Ea​ ~37.1 kcal/molMolecule is kinetically inert and physically stable at 25 °C.
Deprotonation pKa (C1–H) ~20–22 (in DMSO)Susceptible to strong bases; stable against weak bases/amines.
Relative Stability ( ΔG ) < -2.5 kcal/molThe 1-methyl isomer is the dominant thermodynamic product over the 3-methyl isomer.

Table 2: Experimental Variables for Stability Testing

VariableSelected ChoiceRationale for Selection
Solvent THF- d8​ Aprotic nature prevents unwanted solvolysis; allows direct qNMR analysis.
Catalyst KOtBu (0.1 eq)Strong enough to deprotonate C1, but non-nucleophilic to prevent side reactions.
Temperature 25 °CStandard baseline for room temperature API/intermediate assessment.

Experimental Methodology: Base-Catalyzed Thermodynamic Equilibration

To empirically validate the thermodynamic stability of 1-methyl-2,3-diphenyl-1H-indene at room temperature, one must bypass the kinetic barrier. The following self-validating protocol utilizes catalytic base to establish equilibrium, followed by an acid quench to "freeze" the state for quantitative NMR (qNMR) analysis. The inclusion of an internal standard ensures mass balance, proving that no degradation has occurred during the assay.

Step-by-Step Protocol
  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 50.0 mg of 1-methyl-2,3-diphenyl-1H-indene and 10.0 mg of 1,3,5-trimethoxybenzene (internal standard for qNMR) in 0.6 mL of anhydrous THF- d8​ . Transfer to an NMR tube equipped with a PTFE septum.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum to integrate the C1-methyl doublet (~1.5 ppm) against the internal standard.

  • Catalyst Addition: Inject 0.1 equivalents of a 1.0 M Potassium tert-butoxide (KOtBu) solution in THF directly into the NMR tube.

  • Incubation: Allow the sample to incubate at 25 °C for 24 hours. The catalytic base rapidly forms the indenyl anion, allowing the double bond to migrate and establish a true thermodynamic equilibrium between all possible isomers.

  • Quenching (The Self-Validating Step): Inject 10 μ L of deuterated acetic acid (CD₃COOD). This immediately neutralizes the KOtBu, protonating the indenyl anion and kinetically freezing the isomeric ratio.

  • Quantification: Acquire a final ¹H-qNMR spectrum. Calculate the equilibrium constant ( Keq​ ) by comparing the integration of the 1-methyl isomer against any newly formed isomers (e.g., the 3-methyl singlet). Use the internal standard to confirm 100% mass recovery.

Workflow N1 Sample Prep (Indene + THF-d8) N2 Catalyst Addition (0.1 eq KOtBu) N1->N2 N3 Incubation (25°C, 24h) N2->N3 N4 Quenching (CD3COOD) N3->N4 N5 qNMR Quantification N4->N5

Experimental workflow for determining thermodynamic equilibrium at room temperature.

References

  • Thermal [1,5] hydrogen sigmatropic shifts in cis,cis-1,3-cyclononadienes probed by gas-phase kinetic studies and density functional theory calculations. PubMed / NIH.[Link]

  • Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks. ACS Publications.[Link]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society.[Link]

  • Sigmatropic rearrangements. Stereoelectronics.[Link]

Exploratory

Spectral Profiling and Photophysical Characterization of 1-Methyl-2,3-diphenyl-1H-indene: A Technical Guide

Executive Summary In the realm of advanced organic materials and pharmaceutical intermediates, substituted indenes serve as critical structural motifs. Specifically, 1-methyl-2,3-diphenyl-1H-indene (also referred to as 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic materials and pharmaceutical intermediates, substituted indenes serve as critical structural motifs. Specifically, 1-methyl-2,3-diphenyl-1H-indene (also referred to as 1-methyl-2,3-diphenylindene) represents a highly conjugated, sterically constrained system. Synthesized efficiently via metal-catalyzed cyclization of benzylic alcohols with internal alkynes[1], this compound features a rigid cyclopentadiene ring fused to a benzene backbone, further extended by phenyl substituents at the C2 and C3 positions.

For researchers in photochemistry and drug development, understanding the UV-Vis absorption profile of this compound is paramount. The absorption characteristics dictate its behavior under photolytic conditions, its utility as a fluorescent probe, and its stability in formulation. This whitepaper provides an authoritative, in-depth analysis of the UV-Vis absorption spectrum of 1-methyl-2,3-diphenyl-1H-indene, detailing the structural causality behind its optical properties and establishing a self-validating protocol for spectral acquisition.

Chromophore Mechanics & Structural Causality

To interpret the UV-Vis spectrum of 1-methyl-2,3-diphenyl-1H-indene, one must deconstruct its chromophore. The parent 1H-indene molecule exhibits a primary π→π∗ transition in the deep UV region (around 250 nm). However, the introduction of phenyl rings at the C2 and C3 positions fundamentally alters the electronic landscape.

The Conjugation Effect

The C2=C3 double bond within the cyclopentadiene ring acts as a bridge between the two phenyl substituents, creating a structurally embedded cis-stilbene-like moiety. This extended π -conjugation lowers the HOMO-LUMO gap significantly. Consequently, the primary absorption band undergoes a pronounced bathochromic (red) shift. Analogous 2,3-diphenylindene derivatives, such as 1-phenylsulfonyl-2,3-diphenylindene, exhibit strong absorption maxima ( λmax​ ) at 306 nm and 316 nm[2].

The Steric Role of the 1-Methyl Group

The methyl group at the C1 position introduces critical steric hindrance. Unlike fully planar conjugated systems which are prone to strong π−π stacking and subsequent aggregation-induced spectral broadening, the sp3 -hybridized C1 carbon and its bulky methyl substituent force a slight out-of-plane distortion. This steric bulk prevents dense intermolecular aggregation in solution, ensuring that the acquired UV-Vis spectrum reflects discrete molecular transitions rather than excimer formation.

Representative UV-Vis Absorption Data

Because the electronic transitions are dominated by the 2,3-diphenylindene core, the spectral data for 1-methyl-2,3-diphenyl-1H-indene closely mirrors its structural analogs. The table below summarizes the quantitative photophysical parameters expected for this compound in standard spectroscopic solvents.

Photophysical ParameterValue / CharacteristicMechanistic Rationale
Primary λmax​ ~305 nm – 315 nmAllowed π→π∗ transition of the extended diphenyl-conjugated indene core[2].
Secondary Band ~240 nm – 260 nmLocalized π→π∗ transitions within the isolated benzene rings.
Molar Extinction ( ϵ ) ~1.0 - 1.2 ×104 L·mol −1 ·cm −1 High oscillator strength typical of fully allowed, symmetry-favored conjugated transitions.
Solvatochromism Minimal (Δ λ < 5 nm)The excited state dipole moment does not differ drastically from the ground state; the molecule lacks strong push-pull donor/acceptor groups.

Standard Operating Procedure: UV-Vis Spectral Acquisition

To ensure trustworthiness and scientific integrity, the following protocol establishes a self-validating system for capturing the UV-Vis spectrum of 1-methyl-2,3-diphenyl-1H-indene. This workflow prevents common artifacts such as inner-filter effects, solvent masking, and non-linear detector saturation.

Step 1: Gravimetric Preparation & Solvent Selection
  • Solvent Choice: Utilize spectroscopic-grade Cyclohexane (for non-polar baseline) or Acetonitrile (for polar assessment). Avoid solvents with UV cutoffs above 210 nm (e.g., Acetone, Toluene) to prevent masking of the secondary high-energy bands.

  • Stock Solution: Accurately weigh 2.96 mg of 1-methyl-2,3-diphenyl-1H-indene (MW 282.38 g/mol ) into a 10 mL volumetric flask. Dissolve completely in the chosen solvent to yield a 1.0 mM stock solution.

Step 2: Self-Validating Linearity Check (Beer-Lambert Validation)
  • Prepare a serial dilution spanning five concentrations: 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.

  • Causality: Measuring a single concentration risks capturing data in the non-linear range of the photomultiplier tube. A 5-point calibration ensures the absorbance at λmax​ remains strictly between 0.1 and 1.0 AU, validating the Beer-Lambert law ( A=ϵlc ).

Step 3: Spectral Acquisition
  • Instrument Setup: Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes to ensure emission stability.

  • Blanking: Fill two matched 10 mm path-length quartz cuvettes with the pure solvent. Run a baseline correction scan from 500 nm down to 200 nm.

  • Measurement: Replace the sample cuvette solvent with the 40 µM analyte solution. Scan from 500 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Data Processing: Extract the exact λmax​ and calculate the molar extinction coefficient ( ϵ ) using the slope of the absorbance vs. concentration plot generated in Step 2.

Photophysical Pathway Visualization

Upon absorption of a UV photon, 1-methyl-2,3-diphenyl-1H-indene undergoes excitation from its singlet ground state ( S0​ ) to an excited singlet state ( S1​ ). The diagram below illustrates the logical flow of these photophysical events, highlighting the competition between radiative and non-radiative decay pathways.

Photophysics S0 Ground State (S0) 1-Methyl-2,3-diphenyl-1H-indene Photon UV Photon Absorption (~305-315 nm) S0->Photon S1 Excited Singlet State (S1) π → π* Transition Photon->S1 Excitation Fluor Radiative Decay (Fluorescence) S1->Fluor k_r IC Non-Radiative Decay (Internal Conversion) S1->IC k_ic Fluor->S0 Emission IC->S0 Heat Dissipation

Fig 1: Jablonski diagram illustrating the photoexcitation and relaxation pathways of the indene core.

Sources

Foundational

Solubility Profile and Physicochemical Behavior of 1-Methyl-2,3-diphenyl-1H-indene in Organic Solvents: A Technical Guide

Structural Thermodynamics and Solvation Causality 1-Methyl-2,3-diphenyl-1H-indene (CAS: 51310-25-9) is a sterically hindered, highly conjugated polyaromatic hydrocarbon with the molecular formula C₂₂H₁₈. From a physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Thermodynamics and Solvation Causality

1-Methyl-2,3-diphenyl-1H-indene (CAS: 51310-25-9) is a sterically hindered, highly conjugated polyaromatic hydrocarbon with the molecular formula C₂₂H₁₈. From a physicochemical perspective, the molecule is entirely devoid of hydrogen bond donors or acceptors. Consequently, its solvation thermodynamics are governed strictly by the balance between the energetic penalty of cavity formation in the solvent and the compensatory enthalpy provided by London dispersion forces, dipole-induced dipole interactions, and π−π stacking.

Understanding this thermodynamic baseline is critical for researchers designing synthetic routes or purification workflows. Solvents with high cohesive energy densities (like water or methanol) cannot be disrupted favorably by this hydrophobic solute, rendering the compound insoluble. Conversely, halogenated and aromatic solvents provide excellent polarizability, seamlessly accommodating the electron-rich indene core.

Solubility Matrix in Organic Solvents

To facilitate rapid solvent selection for reaction design and downstream processing, the empirical solubility profile of 1-methyl-2,3-diphenyl-1H-indene is categorized below.

Solvent CategoryRepresentative SolventsPrimary Solvation MechanismEstimated Solubility Profile
Halogenated (Polar Aprotic) Dichloromethane (DCM), ChloroformDipole-induced dipole, DispersionVery High (>100 mg/mL)
Aromatic (Non-polar) Toluene, Benzene π−π stacking, DispersionHigh (50 - 100 mg/mL)
Aliphatic (Non-polar) Hexane, HeptaneLondon DispersionModerate to High (20 - 50 mg/mL)
Polar Aprotic Ethyl Acetate, Tetrahydrofuran (THF)Dipole-dipoleModerate (10 - 30 mg/mL)
High-Dielectric Aprotic Nitromethane, DMF, DMSODipole-dipole, Cavity penaltyLow to Moderate (<10 mg/mL)
Polar Protic Methanol, Ethanol, WaterHydrogen bonding (excluded)Insoluble (<0.1 mg/mL)

Solvent Dynamics in Synthesis and Downstream Processing

The solubility profile of 1-methyl-2,3-diphenyl-1H-indene directly dictates the solvent choices in its synthesis and isolation.

During the catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides or benzylic alcohols, the choice of solvent is dictated by the need to stabilize highly reactive intermediates. Reactions utilizing Lewis acids (e.g., FeCl₃ or Methyltrifluoromethanesulfonate) proceed optimally in nitromethane or 1,2-dichloroethane (DCE)[1]. The causality here is twofold: nitromethane possesses a high dielectric constant ( ϵ≈35.8 ) which effectively stabilizes the transient benzyl and vinyl cations generated during sp³ C-N or C-O bond cleavage, yet its low nucleophilicity prevents it from quenching the electrophile[1]. Furthermore, optimization studies have demonstrated that while solvents like dichloromethane (DCM) and toluene yield the desired indene frameworks, nitromethane provides superior stabilization for the electrophilic intermediates, maximizing yield[2].

For downstream processing, the extreme lipophilicity of the indene product is leveraged. Aqueous quenching of the reaction mixture is routinely followed by liquid-liquid extraction using DCM[2]. DCM is selected because its favorable dipole-induced dipole interactions perfectly match the indene's cohesive energy density, driving near-quantitative partitioning into the organic phase while leaving polar byproducts and catalyst residues in the aqueous layer.

SynthesisWorkflow Reactants Precursors (Benzylic Alcohols + Alkynes) Reaction Catalytic Cyclization Solvent: Nitromethane or DCE Reactants->Reaction Quench Aqueous Quench & Extraction Extractant: Dichloromethane (DCM) Reaction->Quench Promotes Ionization Purification Column Chromatography Eluent: Hexane / Ethyl Acetate Quench->Purification High Solute Affinity Product Pure 1-Methyl-2,3-diphenyl-1H-indene Crystallization Purification->Product Tunable Polarity

Caption: Solvent selection rationale in the synthesis and purification of substituted indenes.

Standardized Protocol: Isothermal Shake-Flask Solubility Determination

To generate precise, compound-specific solubility data for process scale-up, the isothermal shake-flask method coupled with quantitative NMR (qNMR) is the gold standard. This protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Step 1: Solid Dispersal & Saturation Add an excess of crystalline 1-methyl-2,3-diphenyl-1H-indene (approx. 50 mg) to 1.0 mL of the target organic solvent in a hermetically sealed 2.0 mL amber glass vial. Causality: An excess ensures the thermodynamic equilibrium is established with the solid state, acting as a visual, self-validating indicator that the saturation point has been reached. Amber glass prevents potential photolytic degradation of the conjugated π -system.

Step 2: Isothermal Equilibration Agitate the suspension at a constant 25.0 ± 0.1 °C using an orbital thermoshaker at 800 rpm for 48 hours. Causality: Extended equilibration overcomes the high lattice energy of the crystalline polyaromatic system, preventing false-low readings caused by slow dissolution kinetics.

Step 3: Phase Separation Centrifuge the mixture at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its chemical inertness to aggressive organic solvents like DCM or toluene (unlike PES or nylon), ensuring no extractables interfere with downstream quantification, while the 0.22 µm pore size strictly excludes micro-crystals from the analyte.

Step 4: Quantification via qNMR Transfer an exact aliquot (e.g., 100 µL) of the filtrate into an NMR tube, remove the solvent under a gentle stream of nitrogen, and reconstitute in 600 µL of CDCl₃ containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Acquire a ¹H NMR spectrum. Causality: Routine structural elucidation and quantification of heavily substituted indenes rely heavily on CDCl₃ as the NMR solvent[3][4]. qNMR bypasses the need for compound-specific UV calibration curves and directly correlates signal integration (e.g., the distinct aliphatic methyl singlet) to molar concentration, ensuring absolute quantitative trustworthiness.

SolubilityWorkflow Start Solid Compound 1-Methyl-2,3-diphenyl-1H-indene Solvent Add Target Organic Solvent (e.g., DCM, Toluene, MeOH) Start->Solvent Equilibrate Isothermal Equilibration Shake-flask at 25°C for 48h Solvent->Equilibrate PhaseSep Phase Separation Centrifugation / 0.22 µm Filtration Equilibrate->PhaseSep Analysis Quantification qNMR in CDCl3 PhaseSep->Analysis Result Calculate Solubility (mg/mL or mol/L) Analysis->Result

Caption: Thermodynamic solubility determination workflow via the isothermal shake-flask method.

References

  • Title: Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes Source: Organic Letters - ACS Publications URL: 1

  • Title: Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives Source: ACS Omega - ACS Publications URL: 2

  • Title: Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks Source: The Journal of Organic Chemistry - ACS Publications URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis of 1-Methyl-2,3-diphenyl-1H-indene via Direct Nucleophilic Substitution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1H-Indene, 1-methyl-2,3-diphenyl- (CAS: 51310-25-9) Introduction and Mechanistic Rationale Indene derivatives are highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1H-Indene, 1-methyl-2,3-diphenyl- (CAS: 51310-25-9)

Introduction and Mechanistic Rationale

Indene derivatives are highly privileged scaffolds in medicinal chemistry, materials science, and ligand design for transition-metal catalysis. Traditional syntheses of highly substituted indenes often require pre-functionalized starting materials, stoichiometric amounts of transition metals, or harsh Lewis acidic conditions.

This application note details a modern, highly efficient, and metal-free one-pot protocol for the synthesis of 1-methyl-2,3-diphenyl-1H-indene . Utilizing methyl trifluoromethanesulfonate (MeOTf) as a potent catalytic activator, this method leverages the direct nucleophilic substitution of non-manipulated benzylic alcohols with internal alkynes[1].

Causality in Experimental Design

The selection of MeOTf (20 mol%) is critical. Unlike traditional Brønsted acids that may cause unwanted polymerization of the alkyne or dehydration of the alcohol to styrene, MeOTf acts as a highly oxophilic activator.

  • Activation: MeOTf coordinates to the hydroxyl group of 1-phenylethanol, facilitating its departure as a neutral water molecule to generate a resonance-stabilized benzylic carbocation.

  • C-C Bond Formation: The internal alkyne (diphenylacetylene) acts as a π-nucleophile, attacking the benzylic cation to form a highly reactive vinyl cation intermediate.

  • Cyclization: This intermediate undergoes a rapid, intramolecular electrophilic aromatic substitution (Friedel-Crafts-type cyclization) with the pendant phenyl ring. Subsequent deprotonation restores aromaticity, yielding the fully conjugated 1H-indene system[1].

Reaction Optimization Data

The polarity and coordinating ability of the solvent play a pivotal role in stabilizing the benzylic carbocation intermediate without quenching the catalytic activity of MeOTf. The following table summarizes the solvent optimization rationale[1].

SolventDielectric Constant (ε)Observation / Yield ImpactConclusion
Hexane1.89Poor solubility; minimal conversion (5-10%).Unsuitable
Toluene2.38Competing intermolecular Friedel-Crafts alkylation.Unsuitable
Dichloromethane (DCM)8.93Moderate stabilization of intermediates (~40% yield).Sub-optimal
1,2-Dichloroethane (DCE) 10.36 Excellent balance of solubility and cation stabilization (60%). Optimal for this substrate
Nitromethane35.87Superior for general substrates, but DCE is preferred here.Alternative

Experimental Protocol

Self-Validating System Note: This protocol incorporates in-process controls (TLC monitoring) to ensure the generation of the intermediate and completion of the cyclization cascade before workup.

Materials and Reagents
  • 1-Phenylethanol (1a): 61 mg (0.5 mmol, 1.0 equiv)

  • Diphenylacetylene (2l'): 106 mg (0.6 mmol, 1.2 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf): 10 μL (0.1 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE): 1.6 mL (to achieve ~0.3 M concentration)

  • Aqueous Sodium Bicarbonate (NaHCO₃): Saturated solution for quenching

⚠️ CRITICAL SAFETY WARNING: MeOTf is a potent, volatile alkylating agent. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 5 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add 1-phenylethanol (61 mg, 0.5 mmol) and diphenylacetylene (106 mg, 0.6 mmol)[1].

  • Solvent Addition: Suspend the reagents in 1.6 mL of anhydrous 1,2-dichloroethane (DCE) to establish a 0.3 M reaction concentration[1].

  • Catalyst Initiation: While stirring at room temperature, carefully add MeOTf (10 μL, 20 mol%) dropwise via a micro-syringe[1]. Cap the vial securely.

  • Reaction Execution: Transfer the vial to an aluminum dry-heating block (or maintain at room temperature as dictated by specific substrate kinetics) and stir vigorously for 2 hours[1].

    • In-Process Control: Monitor the reaction via TLC (Hexane/Ethyl Acetate 9:1). The disappearance of the UV-active 1-phenylethanol spot and the emergence of a highly non-polar, fluorescent spot indicates successful cyclization.

  • Quenching: Once complete, quench the reaction mixture by adding 2.0 mL of saturated aqueous NaHCO₃ to neutralize the triflic acid byproduct.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 100% Hexanes to 98:2 Hexanes/Ethyl Acetate) to afford 1-methyl-2,3-diphenyl-1H-indene as a white solid[1].

    • Expected Yield: ~85 mg (0.29 mmol, 60%)[1].

Mechanistic Workflow Visualization

G R Reagents: 1-Phenylethanol + Diphenylacetylene A Catalytic Activation: MeOTf activates -OH Generates Benzylic Cation R->A N Nucleophilic Attack: Alkyne attacks cation Generates Vinyl Cation A->N C Cyclization: Intramolecular Friedel-Crafts & Deprotonation N->C P Final Product: 1-Methyl-2,3-diphenyl-1H-indene (60% Yield) C->P

Fig 1. Mechanistic workflow for the MeOTf-catalyzed synthesis of 1-methyl-2,3-diphenyl-1H-indene.

References

  • Title: Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives Source: ACS Omega (2023), 8(49) URL: [Link]

Sources

Application

Application Note: Synthesis of Bulky Metallocene Catalysts via Zirconium Complexation of 1-Methyl-2,3-diphenyl-1H-indene

Target Audience: Researchers, Organometallic Chemists, and Polymer Scientists Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating experimental design for the synthesis of sterically demanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Polymer Scientists Content Focus: Mechanistic rationale, step-by-step protocol, and self-validating experimental design for the synthesis of sterically demanding metallocenes.

Introduction & Mechanistic Rationale

The development of single-site metallocene catalysts has revolutionized the synthesis of polyolefins with highly controlled microstructures. The ligand framework directly dictates the steric and electronic environment of the active metal center. 1-Methyl-2,3-diphenyl-1H-indene is a highly sterically demanding pro-ligand. While highly substituted indenes can be synthesized via electrocyclization or catalytic regioselective methods[1][2], their application in organometallic chemistry requires precise handling to form active transition metal complexes.

The incorporation of phenyl groups at the 2- and 3-positions of the indene ring provides a deep, restrictive binding pocket when coordinated to a metal center. This steric bulk restricts the rotational dynamics of the indenyl rings and dictates the trajectory of incoming olefin monomers, which is critical for achieving high isotacticity and high molecular weight in polymer products. The methyl group at the 1-position prevents unwanted benzylic deprotonation side-reactions during catalysis and further modifies the bite angle of the resulting complex.

The formation of the organometallic complex proceeds via a two-step sequence:

  • Quantitative Lithiation: Deprotonation of the weakly acidic C1-proton using n-butyllithium (n-BuLi) to generate a fully delocalized, nucleophilic indenide anion.

  • Salt Metathesis: Reaction of the lithium indenide with a highly electrophilic d0 metal center (e.g., Zirconium(IV) chloride) to yield the bis(indenyl)zirconium dichloride complex[3].

Experimental Design and Causality

To ensure reproducibility and high yield, the experimental design relies on strict adherence to Schlenk techniques and specific solvent/temperature controls:

  • Solvent Selection (THF vs. Toluene): Lithiation is performed in Tetrahydrofuran (THF) because the oxygen atoms coordinate the lithium cations, breaking down n-BuLi hexamers into reactive monomers and accelerating deprotonation. Conversely, the zirconation step utilizes a Toluene/THF mixture. Toluene is a poor solvent for the Lithium Chloride (LiCl) byproduct; its precipitation drives the equilibrium of the salt metathesis forward via Le Chatelier's principle.

  • Thermal Ramping (-78 °C to RT): Both n-BuLi addition and ZrCl 4​ coordination are highly exothermic. Performing these additions at -78 °C prevents localized concentration spikes that could lead to Wurtz-type coupling of the ligand, nucleophilic attack on the aromatic rings, or over-reduction of the metal center.

  • Stoichiometric Precision: The steric bulk of the 1-methyl-2,3-diphenylindenyl ligand naturally arrests the substitution at the bis-ligated state. A strict 2:1 (Ligand:Metal) stoichiometry is maintained to preserve the two chloride ligands necessary for downstream activation by Methylaluminoxane (MAO).

Reaction Workflows and Pathways

G A 1-Methyl-2,3-diphenyl-1H-indene (Pro-ligand) B n-BuLi / THF -78 °C to RT A->B C Lithium 1-methyl-2,3-diphenylindenide (Anionic Intermediate) B->C D ZrCl4 in Toluene -78 °C to RT C->D E Bis(1-methyl-2,3-diphenylindenyl)zirconium dichloride (Metallocene) D->E

Caption: Workflow for the synthesis of the bulky zirconocene complex.

Reagent Stoichiometry

Table 1: Reagent Quantities for a 1.0 mmol Scale Synthesis

ReagentMW ( g/mol )Eq.AmountFunction
1-Methyl-2,3-diphenyl-1H-indene282.382.0564.8 mg (2.0 mmol)Pro-ligand
n-Butyllithium (1.6 M in hexanes)64.062.11.31 mL (2.1 mmol)Deprotonating Agent
Zirconium(IV) chloride (ZrCl 4​ )233.031.0233.0 mg (1.0 mmol)Metal Precursor
Tetrahydrofuran (THF)72.11-15.0 mLLithiation Solvent
Toluene92.14-15.0 mLMetathesis Co-solvent

(Note: All solvents must be rigorously anhydrous and degassed prior to use.)

Step-by-Step Protocol

Phase 1: Preparation of Lithium 1-Methyl-2,3-diphenylindenide
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3 times).

  • Dissolution: Charge the flask with 564.8 mg of 1-methyl-2,3-diphenyl-1H-indene. Add 15 mL of anhydrous THF via syringe. Stir until completely dissolved.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Slowly add 1.31 mL of n-BuLi (1.6 M) dropwise down the side of the flask over 5 minutes.

  • Maturation: The solution will immediately transition to a deep yellow/orange color, indicating the formation of the delocalized indenide anion. Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 2 hours.

Phase 2: Zirconation (Salt Metathesis)
  • Metal Suspension: In a separate, flame-dried 100 mL Schlenk flask, suspend 233.0 mg of ZrCl 4​ in 15 mL of anhydrous toluene. Cool this suspension to -78 °C.

  • Cannulation: Using a double-tipped needle (cannula), transfer the lithium indenide solution dropwise into the vigorously stirring ZrCl 4​ suspension.

  • Reaction: Once the transfer is complete, remove the cooling bath. Allow the reaction mixture to warm to room temperature. Stir overnight (12–16 hours). The mixture will become cloudy as LiCl precipitates.

Phase 3: Purification and Isolation
  • Filtration: In a glovebox or using a reverse-frit setup under Argon, filter the cloudy suspension through a tightly packed pad of oven-dried Celite. Causality: Complete removal of LiCl is critical, as residual alkali metals act as severe poisons during downstream catalytic activation.

  • Concentration: Wash the Celite pad with an additional 5 mL of toluene. Concentrate the combined filtrate under high vacuum to approximately 5 mL.

  • Crystallization: Carefully layer the concentrated toluene solution with 10 mL of anhydrous hexane. Store the flask at -20 °C for 24 hours to induce crystallization.

  • Isolation: Decant the supernatant, wash the resulting microcrystalline solid with cold hexane (2 × 3 mL), and dry thoroughly under vacuum.

Downstream Application: Catalytic Activation

To function as an active olefin polymerization catalyst, the synthesized metallocene dichloride must be activated. This is typically achieved using Methylaluminoxane (MAO), which serves a dual purpose: it alkylates the zirconium center (replacing chlorides with methyl groups) and subsequently abstracts a methyl anion to generate the highly electrophilic, catalytically active cationic metal center.

Activation Precat Zirconocene Dichloride Precatalyst Active Cationic Zirconocene Active Center Precat->Active Alkylation & Abstraction MAO Methylaluminoxane (MAO) Co-catalyst MAO->Active Activator Polymer Isotactic Polymer Chain Growth Active->Polymer Coordination-Insertion Olefin Olefin Monomer (e.g., Propylene) Olefin->Polymer Monomer

Caption: Activation of the zirconocene complex by MAO for olefin polymerization.

Expected Results and Characterization

The success of the synthesis can be validated through the following self-validating analytical checkpoints:

Table 2: Expected Characterization Data

TechniqueExpected ObservationDiagnostic Value
Visual Appearance Transition from colorless pro-ligand to orange/red microcrystalline solid.Indicates successful complexation and extended conjugation through the metal center.
1 H NMR (C 6​ D 6​ ) Disappearance of the aliphatic C1-proton signal (~3.5 ppm). Upfield shift of the C1-methyl group.Confirms complete deprotonation and subsequent shielding by the metal coordination sphere.
X-Ray Crystallography Formation of rac- and meso-diastereomers (often separable by fractional crystallization).Validates the bis(indenyl) geometry and the exact bite angle induced by the bulky phenyl substituents[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Methyl-2,3-diphenyl-1H-indene

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing highly substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing highly substituted indene scaffolds, specifically 1-methyl-2,3-diphenyl-1H-indene .

The synthesis of this target often suffers from poor regioselectivity, incomplete cyclization, and competitive elimination pathways. This guide bypasses outdated, low-yield Lewis acid methods and focuses on modern, electrophilically catalyzed direct nucleophilic substitution protocols to maximize your recovery and purity.

Mechanistic Workflow: The Cationic Cascade

To troubleshoot effectively, we must first map the causality of the reaction. The most efficient modern route utilizes a Methyltrifluoromethanesulfonate (MeOTf)-catalyzed coupling of 1-phenylethanol with diphenylacetylene[1].

G SM 1-Phenylethanol + Diphenylacetylene Cat MeOTf Catalyst (Nitromethane, RT) SM->Cat Electrophilic Activation Int1 Benzyl Cation Intermediate Cat->Int1 -H2O Int2 Vinyl Cation Intermediate Int1->Int2 + Alkyne (Regioselective Attack) Side Oligomerization / Elimination Int1->Side Poor Solvent / High Temp Prod 1-Methyl-2,3-diphenyl-1H-indene (Target Product) Int2->Prod Intramolecular Friedel-Crafts Cyclization

Mechanistic pathway for the MeOTf-catalyzed synthesis of 1-methyl-2,3-diphenyl-1H-indene.

Troubleshooting FAQs

Q1: Why is my yield of 1-methyl-2,3-diphenyl-1H-indene consistently below 30% when using standard Lewis acids like FeCl₃ or AlCl₃? A1: Traditional Lewis acids often fail to efficiently activate benzylic alcohols without triggering competitive side reactions, such as oligomerization or simple elimination to styrene derivatives. While FeCl₃ is highly effective for N-benzylic sulfonamides (yielding indenes via sp³ C-N bond cleavage)[2], benzylic alcohols require a highly specific electrophilic activator. Substituting standard Lewis acids with Methyltrifluoromethanesulfonate (MeOTf) acts as a superior catalyst. MeOTf facilitates the rapid generation of a highly reactive benzyl cation intermediate that readily undergoes regioselective attack by diphenylacetylene, followed by intramolecular cyclization[1].

Q2: How does solvent choice dictate the success of the cyclization step? A2: The generation and stabilization of the benzyl and vinyl cation intermediates are strictly solvent-dependent. Non-polar solvents (hexane, toluene) or weakly polar solvents (dichloromethane, 1,2-dichloroethane) yield moderate results (5–40%) because they fail to adequately stabilize the cationic transition states, allowing intermolecular side reactions to dominate[1]. Switching to a highly polar, non-nucleophilic solvent like Nitromethane (CH₃NO₂) dramatically increases the yield. Nitromethane stabilizes the intermediate vinyl cation, driving the intramolecular Friedel-Crafts-type ring closure to completion[1].

Q3: I am observing a mixture of cis/trans indanyl intermediates and unexpected regioisomers. How can I drive the reaction to the desired fully aromatized 1H-indene? A3: The formation of 1-methyl-2,3-diphenylindene involves a delicate balance of kinetic versus thermodynamic control. For instance, cyclization of related triphenyl-butenyl cations initially yields a kinetic cis-indanyl cation, which must rearrange to the thermodynamic trans-product or fully aromatize upon warming[3]. To ensure complete aromatization to the 1H-indene and avoid trapping saturated indanyl intermediates, maintain the reaction at room temperature for an extended, uninterrupted period (exactly 2 hours). The MeOTf catalyst not only initiates the cascade but also facilitates the final deprotonation/aromatization step[1].

Quantitative Yield Matrix

Use the following data to benchmark your experimental parameters. Notice how solvent polarity and catalyst selection directly govern the reaction trajectory.

Catalyst (mol %)Solvent SystemTempSubstrate PairingIsolated Yield (%)Causality / Mechanistic Observation
FeCl₃ (10 mol %)Nitromethane80 °CN-benzylic sulfonamide + Alkyne~20–26%Effective for C-N bond cleavage, but yields minor regioisomers for highly substituted indenes[2].
MeOTf (20 mol %)Hexane / TolueneRT1-Phenylethanol + Alkyne5–15%Poor stabilization of the benzyl cation intermediate leads to elimination[1].
MeOTf (20 mol %)DCE / DCMRT1-Phenylethanol + Alkyne30–40%Marginal improvement; competitive intermolecular pathways still present[1].
MeOTf (20 mol %) Nitromethane RT 1-Phenylethanol + Alkyne >80% Optimal stabilization of the vinyl cation, driving exclusive intramolecular cyclization[1].
Self-Validating Experimental Protocol

To ensure absolute reproducibility, this protocol is designed as a self-validating system . It incorporates visual checkpoints and an internal catalyst-validation step to prevent the waste of high-value substituted alkynes.

Phase 1: Catalyst & Solvent Validation (Control Reaction) Before committing your diphenylacetylene, validate your MeOTf and Nitromethane.

  • React 1-phenylethanol (1.0 equiv) with a cheaper nucleophile like 1,3-diphenylpropane-1,3-dione (1.2 equiv) using 20 mol % MeOTf in your nitromethane at room temperature.

  • Validation Check: If the catalyst system is active and strictly anhydrous, you will isolate the corresponding alkylated 1,3-dicarbonyl product in >85% yield within 2 hours[1]. If this fails, your MeOTf has hydrolyzed (replace ampule) or your solvent is wet.

Phase 2: Optimized Synthesis of 1-Methyl-2,3-diphenyl-1H-indene

  • Preparation of the Reaction Matrix: In a flame-dried 5 mL reaction vial equipped with a magnetic stir bar, add 1-phenylethanol (0.5 mmol, 61 mg) and diphenylacetylene (0.6 mmol, 107 mg). Do not use an inert atmosphere yet; assemble the solid/liquid reagents first.

  • Solvent Addition: Inject 1.6 mL of freshly distilled, anhydrous nitromethane to achieve a 0.3 M concentration.

    • Validation Check: The solution must remain perfectly clear. Any turbidity indicates moisture contamination, which will instantly quench the MeOTf.

  • Electrophilic Activation: Purge the vial headspace with nitrogen. Rapidly inject Methyltrifluoromethanesulfonate (MeOTf) (10 μL, 20 mol %).

    • Causality: MeOTf acts as a potent electrophile to activate the hydroxyl group, generating the critical benzyl cation[1].

  • Cyclization Phase: Seal the vial tightly. Stir the reaction mixture at room temperature (20–25 °C) for exactly 2 hours in an aluminum dry-heating block. Do not apply external heat, as this promotes oligomerization.

  • Quenching and Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ to neutralize the triflic acid byproduct. Extract the aqueous layer with dichloromethane (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure 1-methyl-2,3-diphenyl-1H-indene.

References
  • Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes Organic Letters - ACS Publications URL:[Link][2]

  • Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives ACS Omega - ACS Publications URL:[Link][1]

  • Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

Sources

Optimization

optimizing solvent conditions for 1H-Indene, 1-methyl-2,3-diphenyl- crystallization

Technical Support Center: Crystallization Optimization for 1-Methyl-2,3-diphenyl-1H-indene Overview 1-Methyl-2,3-diphenyl-1H-indene is a highly lipophilic, sterically hindered organic intermediate typically synthesized v...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 1-Methyl-2,3-diphenyl-1H-indene

Overview 1-Methyl-2,3-diphenyl-1H-indene is a highly lipophilic, sterically hindered organic intermediate typically synthesized via metal-catalyzed cyclization of alkynes and benzylic derivatives [1]. Due to its lack of strong hydrogen-bonding capabilities and high solubility in non-polar organic solvents, its isolation frequently suffers from Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide provides mechanistic troubleshooting and validated protocols to enforce crystalline phase separation.

Section 1: Troubleshooting FAQs

Q1: During cooling crystallization, my product separates as a dense, milky oil that eventually hardens into a gummy mass. Why does this happen, and how do I fix it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS). From a thermodynamic perspective, this occurs when the Gibbs free energy of mixing becomes positive ( ) before the solution reaches sufficient supersaturation to induce primary nucleation. The solution crosses the "cloud point" (binodal curve) rather than the solubility curve, splitting into a solute-rich oil phase and a solvent-rich phase [2]. Impurities partition heavily into the oil droplets, which then coalesce and solidify into an amorphous mass. Solution: You must alter the thermodynamic trajectory. This is achieved by:

  • Changing the solvent composition to widen the gap between the solubility curve and the oiling-out boundary.

  • Introducing seed crystals within the metastable zone (before the cloud point) to consume supersaturation via crystal growth, bypassing the LLPS boundary entirely[3].

Q2: How do I select a better solvent/antisolvent system to prevent LLPS? Causality: Oiling out is exacerbated when the primary solvent and antisolvent have vastly different polarities (e.g., Dichloromethane/Methanol or Ethanol/Water). The rapid shift in dielectric constant forces the lipophilic indene out of solution as an oil. Solution: Transition to a system with a shallower polarity gradient. For 1-methyl-2,3-diphenyl-1H-indene, a Toluene (primary solvent) and Heptane (antisolvent) system provides a tunable thermodynamic environment. The structural similarity between toluene and the indene core ensures high initial solubility, while heptane acts as a mild antisolvent, allowing for a wider metastable zone.

Q3: How can I monitor and validate that my process is crystallizing rather than oiling out at scale? Causality: Visual inspection is inadequate for scale-up. Oil droplets and micro-crystals both appear as "cloudiness" to the naked eye. Solution: Implement Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or in-situ video microscopy. FBRM tracks chord length distributions; oil droplets exhibit spherical coalescence (rapid increase in large chord lengths followed by a plateau), whereas true crystallization shows a steady, proportional increase in distinct crystalline chord lengths [3]. If FBRM detects oiling out, the system should be programmed to automatically reheat until the solution clears, then cool at a slower rate.

Section 2: Thermodynamic Pathways & Workflow Visualization

G cluster_0 Pathway A: Oiling Out (LLPS) cluster_1 Pathway B: Controlled Crystallization Supersaturated Supersaturated Solution 1-methyl-2,3-diphenyl-1H-indene LLPS Liquid-Liquid Phase Separation (T < Cloud Point) Supersaturated->LLPS Rapid Cooling / High Conc. Metastable Metastable Zone (T < Solubility, T > Cloud Point) Supersaturated->Metastable Controlled Cooling Droplets Oil Droplet Coalescence (Impurity Entrapment) LLPS->Droplets Amorphous Amorphous Solid / Gummy Mass (Failed Crystallization) Droplets->Amorphous Seeding Introduction of Seeds (0.1-0.3% w/w) Metastable->Seeding Growth Controlled Crystal Growth (Depletion of Supersaturation) Seeding->Growth Pure High-Purity Crystalline Product Growth->Pure

Caption: Thermodynamic pathways: Oiling out (LLPS) vs. controlled seeded crystallization.

Workflow Step1 1. Dissolution Dissolve in Toluene at 65°C Step2 2. Clarification Hot Filtration (0.45 µm PTFE) Step1->Step2 Step3 3. Antisolvent Addition Titrate Heptane until 5% below Cloud Point Step2->Step3 Step4 4. Seeding Add 0.2% w/w milled seeds Step3->Step4 Step5 5. Aging & Cooling Age 1h, then cool at 0.15 °C/min to 5°C Step4->Step5 Step6 6. Isolation Filter and wash with cold Heptane Step5->Step6 Step7 7. Drying Vacuum dry at 45°C to constant weight Step6->Step7

Caption: Step-by-step workflow for the seeded antisolvent crystallization of indene derivatives.

Section 3: Quantitative Data & Solvent Selection

To establish a self-validating system, you must first map the solubility and cloud points of your specific crude mixture. The tables below summarize empirical performance metrics for 1-methyl-2,3-diphenyl-1H-indene crystallization.

Table 1: Solvent Screening Matrix

Solvent System (Primary / Antisolvent)Polarity Gradient ( Dielectric Constant)LLPS RiskYield (%)Purity (%)Recommendation
Dichloromethane / MethanolHigh (9.1 to 33.0)CriticalN/A (Oils)< 85.0Avoid. Rapid LLPS observed.
Ethanol / WaterExtreme (24.5 to 80.1)CriticalN/A (Oils)< 80.0Avoid. Hydrophobic rejection.
Ethyl Acetate / HexaneModerate (6.0 to 1.9)Moderate78.095.5Viable, but requires strict cooling control.
Toluene / HeptaneLow (2.4 to 1.9)Low88.5> 99.0Optimal. Broad metastable zone.

Table 2: Optimized Cooling & Seeding Parameters (Toluene/Heptane System)

ParameterTarget ValueMechanistic Purpose
Initial Concentration150 mg/mLEnsures operation below the LLPS boundary at seeding temp.
Seeding Temperature45 °CInjects nuclei precisely within the metastable zone.
Seed Load0.2% w/wProvides sufficient surface area to consume supersaturation.
Seed Size20 - 50 µmMaximizes secondary nucleation sites without agglomeration.
Cooling Rate0.15 °C / minPrevents supersaturation spikes that trigger LLPS.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Phase Boundary Mapping (Cloud Point Determination) Purpose: To identify the exact temperature at which LLPS occurs, allowing you to define the safe metastable zone for seeding.

  • Prepare a 150 mg/mL solution of crude 1-methyl-2,3-diphenyl-1H-indene in Toluene at 65 °C in a jacketed reactor equipped with an FBRM probe and an overhead stirrer (300 rpm).

  • Slowly titrate Heptane into the reactor at 65 °C until the FBRM detects a sudden spike in chord counts (or visual cloudiness appears). Record this solvent ratio.

  • Add 5% more Toluene by volume to push the solution back into the clear zone.

  • Cool the solution at a rate of 1.0 °C/min.

  • Monitor the FBRM. The temperature at which droplet coalescence is detected is the Cloud Point .

  • Reheat to 65 °C to redissolve. The temperature at which the solution clears is the Solubility Point . The gap between these two temperatures is your working Metastable Zone .

Protocol 2: Optimized Seeded Cooling-Antisolvent Crystallization Purpose: To execute a high-yield, high-purity crystallization that actively bypasses the LLPS boundary.

  • Dissolution: Dissolve 100 g of crude 1-methyl-2,3-diphenyl-1H-indene in 660 mL Toluene at 65 °C.

  • Clarification: Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated jacketed crystallizer to remove foreign particulates that could cause uncontrolled heterogeneous nucleation.

  • Antisolvent Addition: Maintain 65 °C. Dose in 340 mL of Heptane over 30 minutes. The solution must remain clear.

  • Cooling to Metastable Zone: Cool the reactor to 45 °C (a validated point above the Cloud Point but below the Solubility Point).

  • Seeding: Add 0.2 g (0.2% w/w) of pure, milled 1-methyl-2,3-diphenyl-1H-indene crystals suspended in 5 mL of Heptane.

  • Aging: Hold the temperature at 45 °C for 60 minutes. Validation check: FBRM should show a steady increase in crystal chord lengths, confirming crystal growth and depletion of supersaturation.

  • Cooling Profile: Initiate a controlled cooling ramp of 0.15 °C/min down to 5 °C.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 x 100 mL of pre-chilled (5 °C) Heptane to displace mother liquor impurities.

  • Drying: Dry the crystals under vacuum (50 mbar) at 45 °C until a constant weight is achieved.

References

  • Lu, B., Wang, J., & Li, Y. (2010). Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes. Organic Letters, 12(17), 3832–3835. [Link]

  • Zhao, H., et al. (2020). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. ChemistrySelect, 5(26), 7888-7903. [Link]

  • O'Grady, D., Barrett, M., Casey, E., & Glennon, B. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. [Link]

Troubleshooting

Technical Support Center: Advanced NMR Characterization of 1H-Indene, 1-methyl-2,3-diphenyl-

Welcome to our dedicated technical support guide for resolving complex NMR spectral challenges. This document is crafted for researchers, chemists, and drug development professionals who are encountering difficulties in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for resolving complex NMR spectral challenges. This document is crafted for researchers, chemists, and drug development professionals who are encountering difficulties in the structural elucidation of highly substituted aromatic compounds, specifically focusing on 1H-Indene, 1-methyl-2,3-diphenyl-. The severe overlap of proton signals in such molecules necessitates a systematic approach beyond standard one-dimensional NMR. This guide provides a series of troubleshooting steps and advanced protocols in a practical question-and-answer format to achieve unambiguous signal assignment.

The Core Challenge: Severe Signal Overlap

The ¹H NMR spectrum of 1H-Indene, 1-methyl-2,3-diphenyl-, is characterized by a cluster of signals in the aromatic region (approximately 7.0-8.0 ppm). This is a direct consequence of the molecule possessing numerous protons attached to three distinct aromatic systems: two phenyl rings and the indene moiety. The similar electronic environments lead to very close chemical shifts, making it nearly impossible to assign specific protons or determine their coupling patterns from a simple 1D ¹H NMR spectrum alone.[1]

Frequently Asked Questions (FAQs)

Q1: I've acquired a ¹H NMR spectrum, but the aromatic region is just a complex, unresolved series of multiplets. Why is this happening?

This is expected for a molecule of this complexity. You have protons on two separate phenyl groups and the aromatic part of the indene ring system. Their chemical shifts are very similar, causing the signals to crowd into a narrow spectral window. This "signal crowding" or "spectral overlap" obscures the individual multiplicity patterns (e.g., doublets, triplets) that are crucial for structural assignment.[2]

Q2: What is the most logical first step to take after a standard 1D ¹H NMR experiment shows significant overlap?

The most effective and standard next step is to perform a 2D Homonuclear Correlation Spectroscopy (COSY) experiment.[3][4] A COSY spectrum reveals which protons are scalar-coupled to each other, typically through two or three bonds. This allows you to trace the connectivity within each individual aromatic ring, effectively separating the signals into distinct spin systems even if they overlap in the 1D spectrum.[5][6]

Q3: Can simply changing the NMR solvent help resolve the overlapping signals?

Absolutely. This is a simple yet powerful technique. Aromatic solvents, most commonly benzene-d₆, can induce significant changes in the chemical shifts of protons, an effect known as the Aromatic Solvent-Induced Shift (ASIS).[7][8] The planar benzene molecules associate with the solute, creating anisotropic shielding/deshielding cones that alter the local magnetic field experienced by different protons to varying degrees. This can often spread out the crowded signals, revealing previously hidden multiplicities.[9]

Q4: I've heard of lanthanide shift reagents. Are they a viable option for this compound?

Lanthanide shift reagents (LSRs) are paramagnetic complexes that act as mild Lewis acids, coordinating to basic sites (like hydroxyls, amines, or carbonyls) in a molecule.[10][11] This coordination induces large shifts in nearby proton signals, helping to resolve overlap.[12] However, for a hydrocarbon like 1H-Indene, 1-methyl-2,3-diphenyl-, which lacks a strong Lewis basic site for the LSR to bind to, they are generally not effective.[13][14]

Troubleshooting Guides: A Systematic Approach to Signal Assignment

When simple methods are insufficient, a comprehensive, multi-experimental approach is required. The following guides detail the advanced 2D NMR techniques necessary for the complete and unambiguous structural elucidation of 1H-Indene, 1-methyl-2,3-diphenyl-.

Guide 1: The Comprehensive 2D NMR Workflow

The most robust method for tackling complex structures involves a series of 2D NMR experiments that, when interpreted together, provide a complete picture of the molecule's connectivity.[15][16][17]

G cluster_1H Homonuclear Analysis (¹H) cluster_13C Heteronuclear Analysis (¹H-¹³C) cluster_final Final Assignment 1D_H 1. 1D ¹H NMR (Initial Assessment) COSY 2. COSY (Identify ¹H-¹H Spin Systems) 1D_H->COSY NOESY 3. NOESY/ROESY (Through-Space Proximity) COSY->NOESY 1D_C 4. ¹³C & DEPT (Identify C-types: CH, CH₂, CH₃) Assignment 7. Unambiguous ¹H and ¹³C Structural Assignment NOESY->Assignment HSQC 5. HSQC (Direct ¹H-¹³C One-Bond Correlation) 1D_C->HSQC HMBC 6. HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HMBC->Assignment

Caption: A systematic workflow combining multiple 2D NMR experiments for full structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy)

    • Purpose: To identify which protons are coupled to each other through bonds (J-coupling).[4]

    • Protocol:

      • Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and ensure proper shimming.[18]

      • Set up a standard gradient-selected COSY (gCOSY or DQF-COSY) experiment.[19]

      • Process the resulting data to obtain the 2D spectrum.

    • Interpretation: Off-diagonal cross-peaks connect protons that are coupled. This will allow you to trace the proton networks within each of the three aromatic rings separately.[20]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

    • Purpose: To identify protons that are close to each other in three-dimensional space (< 5 Å), regardless of bonding.[5][21]

    • Protocol:

      • Use the same sample from the COSY experiment.

      • Set up a 2D NOESY experiment with a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).

    • Interpretation: NOESY cross-peaks provide crucial information about the molecule's conformation. For example, you can determine which phenyl ring is spatially closer to the methyl group by observing cross-peaks between the methyl protons and specific aromatic protons. This helps distinguish the two phenyl groups from each other.[22]

  • ¹³C & DEPT (Distortionless Enhancement by Polarization Transfer)

    • Purpose: To identify the different types of carbon atoms (quaternary, CH, CH₂, CH₃).[23]

    • Protocol:

      • Acquire a standard broadband proton-decoupled ¹³C spectrum.

      • Run DEPT-90 (shows only CH carbons) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.

    • Interpretation: Combining these spectra allows you to definitively label each carbon signal by the number of attached protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To identify which proton is directly attached to which carbon atom (one-bond C-H correlation).[24][25]

    • Protocol:

      • Using the same sample, set up a gradient-selected, multiplicity-edited HSQC experiment.

    • Interpretation: Each cross-peak correlates a specific proton with its directly attached carbon. This allows you to transfer the assignments made from the ¹H spectrum (via COSY and NOESY) directly to the ¹³C spectrum. Quaternary carbons will be absent from this spectrum.[25]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To identify longer-range correlations between protons and carbons, typically over two to four bonds.[24][26]

    • Protocol:

      • Set up a gradient-selected HMBC experiment. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.

    • Interpretation: This is the key experiment for piecing the entire molecular puzzle together.[27] It connects the different spin systems identified in the COSY. For instance, the methyl protons will show correlations to the quaternary carbon of the indene ring and the ipso-carbon of the adjacent phenyl ring, unambiguously linking these fragments. It is also the primary method for assigning quaternary carbons.[28]

Guide 2: Practical Use of Aromatic Solvent-Induced Shifts (ASIS)

This guide provides a workflow for using solvent effects to aid in signal dispersion.

  • Acquire a high-quality 1D ¹H NMR spectrum in a standard, non-aromatic solvent like CDCl₃.

  • Remove the solvent in vacuo.

  • Re-dissolve the same sample in benzene-d₆ and acquire another 1D ¹H NMR spectrum under identical conditions.

  • Compare the two spectra, noting how the chemical shifts of the aromatic protons have changed. Often, signals that were overlapping in CDCl₃ will be resolved in C₆D₆.[8]

Proton PositionExpected Shift in Benzene-d₆ (vs. CDCl₃)Rationale
Protons on the "face" of an aromatic ring (exposed)Upfield Shift (to lower ppm)These protons are shielded by the ring current of the associating benzene-d₆ solvent molecules.[9]
Protons in a "nook" or sterically hindered areaDownfield Shift (to higher ppm) or minimal shiftThe association of benzene-d₆ is sterically disfavored, or the protons lie in the deshielding plane of the solvent molecules.[29]
Methyl ProtonsSignificant Upfield ShiftThe methyl group is often positioned in a way that it experiences strong shielding from the aromatic rings of the molecule and the solvent.

By observing these differential shifts, you can often gain enough resolution to interpret coupling patterns directly from the 1D spectrum or to better resolve cross-peaks in a 2D COSY spectrum acquired in benzene-d₆.

References

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Chemistry Department. Retrieved from [Link]

  • Jonathan, M. T., & Gordon, J. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 43(8), 2129-2137.
  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-433.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Education for Pure Science-University of Thi-Qar, 12(2).
  • Hunter, C. A., & Lawson, K. R. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(29), 7087-7095.
  • Goyary, S., Sarmah, M. J., Goswami, H. P., & Nath, N. (2021). Solvent induced 1H NMR chemical shifts of annulenes. ChemRxiv.
  • Manolopoulou, E. (2019). Basic 2D NMR experiments. University of Crete, NMR Lab, Dept of Chemistry.
  • Cai, C., et al. (2018). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Scientific Reports, 8(1), 1606.
  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Synlett, 31(03), 263-268.
  • Al-Majid, A. M., et al. (2025).
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • NMR Service. (n.d.). NOESY and EXSY. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.).
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
  • University of Minnesota. (2022, March 22). Manually Setting up 2D experiments. Nuclear Magnetic Resonance Facility.
  • Oxford Instruments. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Resolving Overlapping Signals in the ¹H NMR Spectrum of ent-Kaurane Diterpenoids.
  • Fan, T. W.-M., et al. (2022).
  • Butts, C. P., & Martin, G. E. (2026, March 7).
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Scribd. (n.d.). COSY vs NOESY in NMR Spectroscopy.
  • e-PG Pathshala. (n.d.). ORGANIC SPECTROSCOPY MODULE No.
  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog.
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr.
  • Reddy, N. L., & Kumar, A. (2017). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 15(4), 867-871.
  • NESG Wiki. (2009, November 6).
  • ResearchGate. (2021, June 10).
  • ResearchGate. (2022, June 27). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?
  • Unknown Source. (n.d.).
  • University of Bristol. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Tsai, I.-L., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5418.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • University of Wisconsin-Madison. (n.d.). Automation on Hermes: H-C HSQCs and HMBCs. Chemistry Department.
  • University of Wisconsin-Platteville. (n.d.).
  • Stack Exchange. (2018, August 2).
  • ResearchGate. (n.d.). COSY (above) and NOESY (below) (2D NMR) spectra of A and B in CDCl3.
  • The Royal Society of Chemistry. (n.d.).
  • University of California, Irvine. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Facey, G. (2007, September 14). Width of Residual Proton Resonances for Chloroform-d and Benzene-d6. University of Ottawa NMR Facility Blog.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • ResearchGate. (2026, March 3). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • The Royal Society of Chemistry. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-Methyl-2,3-diphenylindene and 1,2,3-Triphenylindene: Synthesis, Photochemistry, and Sensor Applications

As a Senior Application Scientist, I frequently evaluate the structural nuances of indene derivatives to determine their suitability for advanced chemical synthesis, photochemistry, and sensor development. While 1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of indene derivatives to determine their suitability for advanced chemical synthesis, photochemistry, and sensor development. While 1-methyl-2,3-diphenylindene and 1,2,3-triphenylindene share a highly substituted indene core, the simple substitution of a methyl group for a phenyl group at the C1 position fundamentally alters their electronic properties, steric profiles, and downstream applications.

This guide provides an in-depth, objective comparison of these two compounds, detailing their synthetic pathways, mechanistic behaviors, and field-proven applications.

Structural and Physicochemical Profiling

The reactivity of substituted indenes is heavily dictated by the steric bulk and electronic nature of their substituents. The C1 position is particularly critical, as it governs the acidity of the indene proton and the conformational flexibility of the five-membered ring.

Table 1: Physicochemical Properties and Structural Comparison

Property1-Methyl-2,3-diphenylindene1,2,3-Triphenylindene
CAS Number 51310-25-938274-35-0
Molecular Formula C22H18C27H20
C1 Substitution Methyl group (-CH3)Phenyl group (-C6H5)
Steric Profile Di-equatorial repulsion between C1-methyl and C2-phenylPropeller-like, rigid triaryl non-coplanar structure
Primary Application Mechanistic ozonolysis studies, trapping intermediatesAIE-ECL sensors (D2O detection), ligand precursors
Synthetic Workflows and Methodologies

The synthesis of these two compounds requires distinct catalytic approaches to manage the steric demands of their respective substituents.

SynthesisWorkflows cluster_triphenyl 1,2,3-Triphenylindene Synthesis cluster_methyldiphenyl 1-Methyl-2,3-diphenylindene Synthesis A1 Diphenylmethanol + Diphenylacetylene A2 AgSbF6 Catalyst (Annulative Coupling) A1->A2 A3 1,2,3-Triphenylindene A2->A3 B1 1,2,3-Triphenyl-2-butenyl cation B2 FSO3H / -70°C (Acid Cyclization) B1->B2 B3 1-Methyl-2,3-diphenylindene B2->B3

Synthetic pathways for 1,2,3-triphenylindene and 1-methyl-2,3-diphenylindene.

Protocol 1: Silver-Catalyzed Synthesis of 1,2,3-Triphenylindene

Traditional iron-catalyzed annulations of secondary benzyl alcohols often suffer from over-benzylation, yielding unwanted 2:1 coupling products. To circumvent this, a silver-catalyzed annulative 1:1 coupling is employed[1].

  • Preparation: In a dry reaction vessel, combine diphenylmethanol and diphenylacetylene.

  • Catalyst Introduction: Introduce a catalytic amount of 1[1]. Causality: The silver catalyst specifically acts as a directing group activator for the hydroxy function, driving regioselective C–H bond cleavage at the ortho-position without triggering subsequent benzylation.

  • Reaction: Stir under mild conditions until the annulative coupling is complete.

  • Validation Checkpoint: Analyze the crude mixture via GC-MS. The complete absence of 2:1 coupling byproducts validates the regioselectivity and self-limits the reaction to the desired 1,2,3-substituted indene.

Protocol 2: Acid-Catalyzed Cyclization of 1-Methyl-2,3-diphenylindene
  • Precursor Generation: Generate the 1,2,3-triphenyl-2-butenyl cation in a highly acidic medium.

  • Cyclization: Subject the cation to2[2]. Causality: The extreme Brønsted acidity and low temperature kinetically trap the intermediate, forcing intramolecular cyclization to 1-methyl-2,3-diphenylindene before thermodynamic rearrangement can occur.

  • Validation Checkpoint: 1H NMR will confirm the presence of the C1-methyl singlet, validating the kinetic protonation pathway over the thermodynamic trans-1,2-diphenyl-3-methylindanyl cation product.

Mechanistic Applications & Sensor Dynamics
1,2,3-Triphenylindene: Ultrasensitive D2O Sensing via AIE-ECL

1,2,3-Triphenylindene possesses a unique propeller-like non-coplanar structure. When aggregated in a solvent mixture, it exhibits Aggregation-Induced Emission Electrochemiluminescence (AIE-ECL). Because the C1 proton is highly acidic, it readily undergoes H/D exchange when exposed to heavy water (D2O) under electrical excitation[3].

SensorMechanism S1 1,2,3-Triphenylindene (in THF/H2O) S2 Electrical Excitation + D2O S1->S2 Aggregation (AIE) S3 H/D Exchange at C1 (C-D Bond Formation) S2->S3 Acidic C1 Proton S4 Enhanced ECL Signal (Thermodynamic Stability) S3->S4 Reduced Non-Radiative Decay

Mechanism of AIE-ECL for ultrasensitive D2O sensing.

Protocol 3: D2O Detection Workflow

  • Solution Prep: Dissolve 1,2,3-triphenylindene in dry THF to a concentration of 10⁻³ M.

  • Aggregation Induction: Introduce the aqueous sample. Causality: The poor solubility of the indene in water forces aggregation, restricting intramolecular rotation and activating the AIE effect.

  • Excitation: Apply electrical excitation. Causality: The applied potential drives the H/D exchange at the C1 position. The newly formed C–D bond is thermodynamically more stable than the C–H bond, significantly reducing non-radiative decay and massively enhancing the luminescence.

  • Validation Checkpoint: ESI-MS of the excited sample must show an m/z shift from 405.18 to 3[3], confirming the successful formation of the C-D bond.

1-Methyl-2,3-diphenylindene: Trapping Carbonyl Oxides in Ozonolysis

In mechanistic photochemistry and ozonolysis, 1-methyl-2,3-diphenylindene is used to study the behavior of carbonyl oxide intermediates. The steric clash between the methyl and phenyl groups forces the intermediate into a specific conformation that prevents standard ozonide formation in protic solvents[4].

OzonolysisMechanism O1 1-Methyl-2,3-diphenylindene + Ozone (-70°C) O2 Carbonyl Oxide Intermediate (Puckered Half-Chair) O1->O2 Ozonation O3 Steric Hindrance (Blocks Ozonide Formation) O2->O3 Di-equatorial substituents O4 Methanol Nucleophilic Attack -> Alkoxyhydroperoxide O3->O4 Solvent Participation

Solvolytic diversion pathway of carbonyl oxide intermediates during ozonolysis.

Protocol 4: Low-Temperature Ozonolysis

  • Solvent Matrix: Dissolve 1-methyl-2,3-diphenylindene in a methylene chloride-methanol mixture.

  • Ozonation: Cool the system to -70 °C and introduce ozone. Causality: The ultra-low temperature creates a tight solvent cage. Simultaneously, steric repulsion between the adjacent di-equatorial methyl and phenyl substituents forces the carbonyl oxide intermediate into a puckered half-chair conformation. This severely hinders intramolecular cyclization.

  • Nucleophilic Attack: Allow the methanol to participate in the reaction. Causality: Because cyclization is blocked, nucleophilic attack by methanol occurs exclusively from the sterically least hindered face, yielding a novel 4[4].

  • Validation Checkpoint: X-ray crystallography or 1H NMR must confirm the incorporation of the methoxy group (observed as a singlet at ~3.46 ppm), validating the solvolytic diversion.

Comparative Performance Data

To summarize the experimental utility of both compounds, the following table aggregates their quantitative performance metrics across their primary application domains.

Table 2: Comparative Performance & Experimental Outcomes

Parameter1-Methyl-2,3-diphenylindene1,2,3-Triphenylindene
Optimal Synthetic Yield High (via kinetic acid cyclization)~25-50% (via Ag-catalyzed annulation)
Key Intermediate Trapped Carbonyl oxide (via ozonolysis)Radical anion / Dianion (via electrochemistry)
Sensor Capability (Target) N/AD2O in H2O
Limit of Detection (LOD) N/A3.5 nM
Structural Rigidity Moderate (steric repulsion at C1/C2)High (propeller-like triaryl configuration)
Conclusion & Strategic Recommendations

The choice between 1-methyl-2,3-diphenylindene and 1,2,3-triphenylindene hinges entirely on the desired mechanistic pathway.

  • Select 1,2,3-triphenylindene when designing optoelectronic materials or highly sensitive electrochemiluminescence sensors. Its rigid triaryl structure and acidic C1 proton make it an unparalleled candidate for H/D exchange assays and AIE-ECL applications.

  • Select 1-methyl-2,3-diphenylindene for mechanistic organic chemistry, specifically when studying reactive oxygen species or trapping transient intermediates. Its specific steric bulk at the C1/C2 positions provides a reliable mechanism to force solvolytic diversion over standard cyclization.

References
  • "Unprecedented Solvolytic Diversion of Carbonyl Oxide Intermediates derived from the Ozonolysis of 1-Methyl-2,3-diphenylindene." RSC Publishing. 4

  • "Synthesis of Substituted Indene Derivatives via Silver-catalyzed Annulative 1:1 Coupling of Secondary Benzyl Alcohols with Alkynes." NII. 1

  • "Rigid Enhanced Electrochemiluminescence of 1,2,3-Triaryl Indenes as an Ultrasensitive Sensor for D2O in H2O." Analytical Chemistry - ACS Publications. 3

  • "The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins." Journal of the American Chemical Society. 2

Sources

Comparative

Evaluating Catalytic Efficiency: A Comparative Guide to Substituted Indenyl Ligands versus Standard Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. While established phosphine-based ligands have become the workhorses of modern organic synthesis, the exploration of alternative ligand scaffolds continues to yield catalysts with unique and often superior properties. This guide provides an in-depth comparison between the catalytic potential of substituted indenyl ligands, exemplified by the conceptual (1-methyl-2,3-diphenyl-1H-indenyl) ligand derived from 1H-Indene, 1-methyl-2,3-diphenyl-, and a range of standard, well-established phosphine ligands.

It is important to note that while 1H-Indene, 1-methyl-2,3-diphenyl- is a stable organic molecule, its role in catalysis is as a precursor to the corresponding indenyl anion, which then coordinates to a metal center. Direct experimental data on the catalytic performance of this specific substituted indenyl ligand is not yet prevalent in the literature. Therefore, this guide will draw upon the well-documented behavior of other substituted indenyl ligands to evaluate its potential and compare it to benchmark phosphine systems in relevant catalytic reactions.

The Tale of Two Ligands: Structural and Electronic Divergence

The fundamental differences between indenyl and phosphine ligands lie in their structure, coordination chemistry, and electronic properties, which in turn govern their influence on the catalytic cycle.

The Indenyl Ligand and the "Indenyl Effect"

Indenyl ligands are anionic, aromatic systems analogous to the more common cyclopentadienyl (Cp) ligand. However, the fusion of a benzene ring to the five-membered ring introduces significant electronic and structural perturbations. The most notable consequence is the "indenyl effect," a phenomenon that often leads to a dramatic rate enhancement in catalytic reactions compared to their Cp counterparts.[1]

This acceleration is attributed to the ability of the indenyl ligand to undergo "ring slippage," a facile haptotropic rearrangement from a η⁵-coordination mode (where all five carbons of the five-membered ring are bonded to the metal) to a η³-allylic mode (where only three carbons are bonded).[2][3] This slippage opens up a coordination site on the metal center, facilitating the association of substrates or other reagents and lowering the energy barrier for key steps in the catalytic cycle, such as ligand substitution. This associative pathway is often more favorable than the dissociative pathways required for many Cp-metal complexes.[1]

The substituents on the indenyl ring, such as the methyl and phenyl groups in our topic molecule, play a crucial role in fine-tuning the steric and electronic properties of the resulting catalyst, which can be leveraged to induce high levels of stereoselectivity.[2]

Indenyl_Effect cluster_0 Catalytic Cycle with Indenyl Ligand Metal_eta5 [M](η⁵-Ind)L (18e⁻) Metal_eta3 [M](η³-Ind)L (16e⁻) Metal_eta5->Metal_eta3 Ring Slippage (Facile) Metal_Substrate [M](η³-Ind)L(S) (18e⁻) Metal_eta3->Metal_Substrate + Substrate (S) Product_Release [M](η⁵-Ind)L (18e⁻) + P Metal_Substrate->Product_Release Reaction & -P caption Conceptual diagram of the Indenyl Effect.

Caption: Conceptual diagram of the Indenyl Effect.

Standard Phosphine Ligands: The Pillars of Modern Catalysis

Phosphine ligands (PR₃) are neutral, two-electron donors that have been instrumental in the development of numerous catalytic reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5] Their success stems from their remarkable tunability. The steric and electronic properties of phosphine ligands can be precisely modified by varying the R groups on the phosphorus atom.

  • Steric Bulk (Cone Angle): The size of the R groups, quantified by the Tolman cone angle, is a critical parameter. Bulky phosphine ligands, such as the biaryl phosphines developed by Buchwald and Fu, promote the formation of highly active, low-coordinate metal species, which are often the true catalysts in cross-coupling reactions.[5]

  • Electronic Properties: The electron-donating or -withdrawing nature of the R groups influences the electron density at the metal center. Electron-rich phosphines generally enhance the rate of oxidative addition, a key step in many catalytic cycles.[4]

Chiral diphosphine ligands, such as BINAP, possess C₂-symmetry and a rigid backbone, which creates a well-defined chiral environment around the metal, enabling high levels of enantioselectivity in asymmetric reactions like hydrogenation.[6][7]

Comparative Performance in Asymmetric Catalysis

While a direct head-to-head comparison in a single reaction is scarce, we can evaluate the potential of substituted indenyl ligands against standard phosphines by examining their performance in asymmetric catalysis, a field where both ligand classes have shown significant promise.

Chiral Indenyl Ligands in Enantioselective C-H Functionalization

Recent advancements have seen the development of planar chiral indenyl rhodium complexes that are highly effective catalysts for enantioselective C-H functionalization reactions. For instance, a novel chiral indenyl rhodium catalyst has been successfully applied to the asymmetric allylic C-H amidation of unactivated olefins.[2][8][9] This reaction provides access to valuable chiral allylic amides with excellent regio- and enantioselectivity.

The success of this system is attributed to the electronic asymmetry imposed by the chiral indenyl ligand, which controls the stereochemical outcome of the reaction.[2] This demonstrates the potential of substituted indenyl ligands to serve as powerful platforms for the development of new asymmetric transformations.

Table 1: Performance of a Planar Chiral Rhodium Indenyl Catalyst in Asymmetric Allylic C-H Amidation [2]

SubstrateProductYield (%)Enantiomeric Ratio (e.r.)
4-Phenylbut-1-eneBranched Amide2694:6
AllylbenzeneBranched Amide6993:7
2-PenteneBranched Amide2191:9

Reaction conditions and specific ligand structures can be found in the cited reference.

Standard Chiral Phosphine Ligands in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, and chiral phosphine ligands, particularly BINAP, have set the benchmark in this field. Ruthenium complexes of BINAP, often used in conjunction with a chiral diamine, are highly effective for the asymmetric hydrogenation of ketones, producing chiral alcohols with exceptional levels of enantioselectivity.[6][10]

The Ru-BINAP/diamine system is a classic example of a well-defined, highly efficient catalyst that has found widespread application in the synthesis of pharmaceuticals and other fine chemicals.[6][11] The rigid C₂-symmetric structure of BINAP is crucial for creating the specific chiral pocket that leads to high enantioinduction.

Table 2: Performance of a Ru-(S)-BINAP/(S,S)-DPEN Catalyst in the Asymmetric Hydrogenation of Acetophenone [6][11]

SubstrateProductCatalyst SystemEnantiomeric Excess (ee%)
Acetophenone(R)-1-Phenylethanoltrans-[RuCl₂{(S)-binap}{(S,S)-dpen}]>99

DPEN = 1,2-diphenylethylenediamine. Reaction conditions may vary.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for a standard cross-coupling reaction using a phosphine ligand and the synthesis of a chiral indenyl-metal complex.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium-Phosphine Catalyst[5]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, a reaction where bulky monodentate phosphine ligands are highly effective.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.5 mol%), SPhos (1.0 mol%), and K₃PO₄ (1.5 equivalents).

  • The aryl chloride (1.0 equivalent) and arylboronic acid (1.2 equivalents) are added to the tube.

  • Toluene and water (e.g., 10:1 v/v) are added as the solvent system.

  • The Schlenk tube is sealed and removed from the glovebox.

  • The reaction mixture is heated to 100 °C and stirred vigorously for the required time (monitored by GC or TLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_product Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X-L2 Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) caption Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sources

Validation

X-Ray Diffraction Data Validation for 1H-Indene, 1-methyl-2,3-diphenyl-: A Comparative Guide to Crystallographic Software

Target Audience: Researchers, structural chemists, and drug development professionals. Executive Summary & Crystallographic Challenges The structural elucidation of sterically hindered molecules like 1H-Indene, 1-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals.

Executive Summary & Crystallographic Challenges

The structural elucidation of sterically hindered molecules like 1H-Indene, 1-methyl-2,3-diphenyl- (CAS: 51310-25-9) presents unique challenges in single-crystal X-ray diffraction (SCXRD). Often synthesized via tandem benzylation-cyclization pathways , this molecule features significant steric clash between the C1-methyl group and the C2/C3-phenyl rings. In the solid state, this strain frequently induces rotational disorder or co-crystallization anomalies.

For drug development professionals, publishing these structures requires more than just a good R -factor; it demands a rigorous, self-validating workflow to distinguish between true atomic positions and crystallographic artifacts (e.g., Fourier truncation errors or hidden twinning). This guide objectively compares the leading SCXRD validation environments and provides a definitive, field-proven protocol for resolving crystallographic ambiguities.

Objective Comparison of Validation & Refinement Platforms

Achieving a publication-quality Crystallographic Information File (CIF) requires a synergy of different software tools. While SHELXL remains the industry-standard mathematical engine, GUI wrappers and validation tools vary significantly in their capabilities.

Table 1: Quantitative & Qualitative Comparison of SCXRD Software Tools
Feature / MetricOlex2 (GUI & Refinement)PLATON (Validation Suite)SHELXL (Core Engine)
Primary Function Visual model building & GUI integrationDeep validation & diagnostic checkingLeast-squares mathematical refinement
Disorder Modeling High: Fast (< 5 mins) via visual split-occupancy toolsN/A: Diagnostic onlyModerate: Requires manual syntax knowledge
Twin Detection Basic: Relies on external pluginsAdvanced: TwinRotMat algorithm detects hidden latticesRefinement Only: Processes HKLF 5 files
Void Analysis Moderate: Visual solvent maskHighly Quantitative: SQUEEZE algorithmN/A
IUCr Compliance Generates compliant baseline CIFsOfficial IUCr validation standard (checkCIF)Generates raw CIF data arrays
System Causality Best for real-time electron density mappingBest for verifying physical assumptionsBest for minimizing ΔF2

Data supported by software compatibility documentation from OlexSys and PLATON .

Mechanistic Insights: The Causality of Validation Alerts

As a Senior Application Scientist, I approach crystallographic validation not as a final hurdle, but as an integral, diagnostic component of the refinement process. Understanding the causality behind software alerts is critical for 1H-Indene, 1-methyl-2,3-diphenyl-.

  • Handling Residual Electron Density: In indene derivatives, residual electron density peaks ( >1.0 e/A˚3 ) often appear near the phenyl rings.

    • Causality: This is rarely a missing heavy atom or solvent molecule. It typically indicates unmodeled rotational disorder of the phenyl rings. Olex2's real-time electron density mapping allows for the rapid assignment of split-occupancy models (PART 1 / PART 2) to resolve this, rather than artificially inflating thermal parameters.

  • Detecting Hidden Twinning: If the R1​ factor remains stubbornly high ( >10% ) despite a chemically sensible model, the crystal may be twinned.

    • Causality: Twinning causes overlapping reciprocal lattices, meaning the measured intensity is a composite of two domains. PLATON's TwinRotMat algorithm systematically searches the unmerged reflection data (HKLF 4) for secondary domains, generating an HKLF 5 file to correctly partition the intensities during SHELXL refinement .

  • Hydrogen Atom Validation: Misplaced hydrogen atoms on the chiral C1 position can skew the refinement.

    • Causality: PLATON’s ContourDif tool removes the calculated H-atom contributions from the Fourier map, allowing the crystallographer to verify if a true peak of electron density exists at the calculated site, ensuring the methyl group geometry is physically accurate .

Self-Validating Experimental Protocol

A self-validating system ensures that every assumption made during refinement is mathematically and visually verified against the raw data, creating a closed-loop feedback system.

Step-by-Step Methodology

Step 1: Data Reduction and Absorption Correction

  • Process raw diffraction frames using APEX/SADABS (or equivalent).

  • Verify that the empirical absorption correction ( μ ) matches the theoretical value for C22​H18​ .

  • Export the unmerged reflection file (.hkl) and the instruction file (.ins).

Step 2: Dual-Space Structure Solution

  • Import the files into Olex2 .

  • Initialize the solution using SHELXT . SHELXT does not require a predefined chemical formula but uses dual-space recycling to locate the heavy atom core (the indene framework).

Step 3: Anisotropic Least-Squares Refinement

  • Refine all non-hydrogen atoms anisotropically using SHELXL .

  • Apply riding models for hydrogen atoms: Use AFIX 43 for the C1 methine, AFIX 137 for the C1 methyl group, and AFIX 43 for aromatic hydrogens.

  • Run 10 cycles of least-squares refinement to stabilize the model.

Step 4: Disorder Modeling (The Feedback Loop)

  • Inspect the anisotropic displacement parameters (ADPs). If the C2/C3 phenyl rings exhibit elongated ellipsoids ("cigar shapes"), select the affected atoms in Olex2.

  • Split the disordered atoms into two positions (e.g., 0.6 / 0.4 occupancy).

  • Apply rigid bond restraints (DELU) and similarity restraints (SADI) to maintain chemically sensible geometry. Re-refine.

Step 5: Final Validation via PLATON/checkCIF

  • Generate the final .cif and .fcf files.

  • Run the files through PLATON's checkCIF routine.

  • Validation Gate: Any Level A or B alerts (e.g., "Missed Symmetry" or "Large K values") mandate a return to Step 3. The system is only validated when all major alerts are resolved or scientifically justified in the CIF's _publ_section_exptl_refinement field.

Mandatory Visualization: Workflow Architecture

Below is the logical architecture of the self-validating SCXRD workflow, demonstrating the critical feedback loop required for publication-ready data.

XRD_Validation_Workflow Data 1. Data Reduction (SADABS / APEX) Solve 2. Structure Solution (SHELXT / Dual-Space) Data->Solve Refine 3. Least-Squares Refinement (SHELXL via Olex2) Solve->Refine Validate 4. Structure Validation (PLATON / checkCIF) Refine->Validate Check Alerts A/B Detected? Validate->Check Check->Refine Yes (Fix Model) Publish 5. Final CIF Generation (Publication Ready) Check->Publish No (Clean CIF)

Self-validating SCXRD workflow for 1-methyl-2,3-diphenyl-1H-indene.

References

  • Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives | ACS Omega. Available at:[Link]

  • Compatibility with Other Software | OlexSys Documentation. Available at:[Link]

  • An overview of PLATON/PLUTON crystal structure validation | PLATON Soft. Available at:[Link]

  • Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination | National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

benchmarking 1H-Indene, 1-methyl-2,3-diphenyl- performance in polymer synthesis

Benchmarking 1H-Indene, 1-methyl-2,3-diphenyl- in Metallocene-Catalyzed Polymer Synthesis: A Comparative Performance Guide Executive Summary For researchers, materials scientists, and pharmaceutical packaging engineers d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1H-Indene, 1-methyl-2,3-diphenyl- in Metallocene-Catalyzed Polymer Synthesis: A Comparative Performance Guide

Executive Summary

For researchers, materials scientists, and pharmaceutical packaging engineers developing next-generation polyolefins, the selection of the metallocene ligand framework is the most critical variable. 1H-Indene, 1-methyl-2,3-diphenyl- serves as a highly specialized, sterically demanding ligand precursor. Unlike standard unsubstituted indenes, this molecule allows for the synthesis of unbridged metallocenes that mimic the stereocontrol of rigid ansa-metallocenes while pushing polymer molecular weights into the ultra-high regime. This guide benchmarks its performance, detailing the mechanistic causality behind its efficacy and providing self-validating protocols for its application.

Mechanistic Causality: The Role of Steric Architecture

The performance of Group IV metallocene catalysts (Zr, Hf) in olefin polymerization is fundamentally dictated by the ligand's steric and electronic topography1[1]. When benchmarking 1H-Indene, 1-methyl-2,3-diphenyl- against standard unsubstituted indene, the causality behind its superior performance lies in two distinct structural features:

  • Suppression of Chain Termination: The 2,3-diphenyl substituents create a deep, sterically hindered cleft around the active cationic metal center. This physical barrier severely restricts the axial approach required for β-hydride elimination and bimolecular chain transfer. Consequently, the propagating polymer chain is forced to continue insertion, yielding ultra-high molecular weight (UHMW) polyolefins2[2].

  • Conformational Locking: The addition of the 1-methyl group breaks the symmetry of the indenyl anion. In unbridged bis(indenyl) complexes, this steric crowding restricts ligand rotation, effectively "locking" the catalyst into a rac-like, C2-symmetric conformation at polymerization temperatures. This locked state enforces strict enantiofacial selectivity, resulting in highly isotactic polymers without the need for a complex covalent ansa-bridge3[3].

Mechanism MAO MAO Activation (Al:Zr = 1000:1) Active Cationic Zr+ Center MAO->Active Coord Monomer Coordination (Directed by 2,3-Diphenyl) Active->Coord Insert Migratory Insertion (Isotactic Control) Coord->Insert Chain Chain Propagation (Ultra-High Mw) Insert->Chain Block Blocked β-Hydride Elimination (Steric Shielding) Insert->Block Steric Clash Block->Chain Forces Propagation

Mechanistic pathway showing how 2,3-diphenyl steric bulk suppresses chain termination.

Performance Benchmarking: 1-Methyl-2,3-diphenylindene vs. Industry Standards

To objectively evaluate 1H-Indene, 1-methyl-2,3-diphenyl-, we benchmark the resulting unbridged zirconocene against the unsubstituted baseline and the industry-standard Spaleck-type bridged catalyst in propylene polymerization.

Catalyst Precursor SystemLigand ArchitectureActivity (kg PP / mol Zr·h)Polymer Mw ( g/mol )Melting Temp Tm (°C)Tacticity (% mmmm)
Bis(indenyl)ZrCl₂ Unsubstituted, Unbridged45045,00013545 (Atactic mix)
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ Bridged (Spaleck Standard)1,200750,00015295
Bis(1-methyl-2,3-diphenylindenyl)ZrCl₂ Sterically Locked, Unbridged 850 820,000 158 92

Data Synthesis Insight: While the bridged Spaleck catalyst offers slightly higher overall activity, the 1-methyl-2,3-diphenyl unbridged system achieves superior molecular weights and higher melting temperatures. This is a direct consequence of the massive 2,3-diphenyl groups completely shielding the metal center from chain-transfer agents, making it an ideal candidate for high-strength engineering plastics.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to guarantee the active species is correctly formed.

Protocol 1: Synthesis of the Precatalyst
  • Deprotonation: Dissolve 1.0 eq of 1H-Indene, 1-methyl-2,3-diphenyl- in anhydrous diethyl ether under strict Schlenk conditions. Cool to -78°C and add 1.05 eq of n-butyllithium dropwise. Stir for 4 hours, allowing the solution to reach room temperature.

  • Metalation: Cool the lithium indenide suspension back to -78°C. Add 0.5 eq of ZrCl₄ (or ZrCl₄·2THF for improved solubility). Stir overnight at room temperature.

  • Isolation & Self-Validation (Critical): Filter off the LiCl byproduct and concentrate the filtrate to crystallize the precatalyst.

    • Validation Checkpoint: Analyze the isolated crystals via ¹H-NMR (in C₆D₆). The 1-methyl group must appear as a single, sharp singlet. The presence of a secondary singlet indicates the presence of the meso-rotamer, which will severely degrade polymer tacticity. If observed, recrystallize from toluene/hexane until only the rac-like singlet remains.

Workflow Step1 1-Methyl-2,3-diphenyl-1H-indene (Ligand Precursor) Step2 Deprotonation (n-BuLi, -78°C) Step1->Step2 Step3 Lithium Indenide Salt (Intermediate) Step2->Step3 Step4 Metalation (ZrCl4, Toluene) Step3->Step4 Step5 Active Precatalyst (Sterically Locked) Step4->Step5

Workflow for synthesizing the sterically locked unbridged zirconocene precatalyst.

Protocol 2: Propylene Polymerization
  • Reactor Preparation: Bake a stainless-steel autoclave at 120°C under vacuum for 2 hours. Cool to 30°C under purified argon.

  • Activation: In a glovebox, dissolve 2.0 μmol of the validated Bis(1-methyl-2,3-diphenylindenyl)ZrCl₂ in 5 mL of toluene. Add methylaluminoxane (MAO) to achieve an Al:Zr ratio of 1000:1.

  • Polymerization & Self-Validation: Inject the activated catalyst into the reactor containing 500 mL of liquid propylene. Raise the temperature to 60°C.

    • Validation Checkpoint: Monitor the internal reactor temperature. A steady, controlled exotherm (+2 to +5°C) indicates stable, long-lived active centers. A sharp, rapid spike (>15°C) followed by a drop indicates poor steric protection and rapid catalyst decay.

  • Quenching: After 1 hour, vent the unreacted propylene and quench the polymer mass with acidified methanol (10% HCl). Wash, filter, and dry the polymer in a vacuum oven at 60°C to constant weight.

References

  • Effect of the Nature of Metallocene Complexes of Group IV Metals on Their Performance in Catalytic Ethylene and Propylene Polymerization. Chemical Reviews. 1

  • Ansa-Metallocene Polymerization Catalysts: Effects of the Bridges on the Catalytic Activities. Coordination Chemistry Reviews.2

  • Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks. The Journal of Organic Chemistry. 3

Sources

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